Germanium sulfide
Description
Structure
2D Structure
Properties
CAS No. |
12737-58-5 |
|---|---|
Molecular Formula |
GeS2 |
Molecular Weight |
136.8 g/mol |
IUPAC Name |
germanium(4+);disulfide |
InChI |
InChI=1S/Ge.2S/q+4;2*-2 |
InChI Key |
OYZZHPSIYKHHAX-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[S-2].[Ge+4] |
Origin of Product |
United States |
Synthesis Methodologies for Germanium Sulfide and Analogous Chalcogenides
Vapor-Phase Deposition Techniques
Vapor-phase deposition techniques are pivotal in the fabrication of high-quality germanium sulfide (B99878) thin films and related chalcogenide materials. These methods involve the transport of precursor materials in the vapor phase to a substrate where they react or decompose to form a solid film. The precise control over film thickness, composition, and morphology offered by these techniques is critical for the development of advanced electronic and optoelectronic devices. This section details various vapor-phase deposition methodologies employed for the synthesis of germanium sulfide and its alloys.
Chemical Vapor Deposition (CVD) of this compound Thin Films
Chemical Vapor Deposition (CVD) is a widely utilized technique for producing solid materials, typically thin films, from volatile precursors. In the context of this compound, CVD involves the reaction of gaseous germanium and sulfur-containing compounds on a heated substrate.
This compound glass thin films have been successfully deposited on substrates such as calcium fluoride (B91410) (CaF2) and Schott N-PSK58 glass through a direct CVD process. rsc.org This method typically employs germanium tetrachloride (GeCl4) and hydrogen sulfide (H2S) as the germanium and sulfur precursors, respectively. acs.org The reaction is carried out in a hot-wall CVD reactor, where a horizontal quartz tube is heated in a furnace. acs.org The substrate temperature is a critical parameter, with depositions typically occurring in the range of 450°C to 600°C. acs.org
The deposition rate is highly dependent on the process conditions. For instance, at a substrate temperature of 500°C, a deposition rate of approximately 12 µm/hr has been reported for this compound glass films. rsc.org The resulting films have been characterized as bubble and crack-free, without obvious inhomogeneities. acs.org
| Precursors | Substrate | Deposition Temperature (°C) | Deposition Rate | Reference |
| GeCl4, H2S | CaF2, Schott N-PSK58 glass | 500 | ~12 µm/hr | rsc.org |
| GeCl4, H2S | Silicon wafer with GeO2 buffer layer | 450-600 | Not specified | acs.org |
Plasma Enhanced Chemical Vapor Deposition (PECVD) for this compound Alloys
Plasma Enhanced Chemical Vapor Deposition (PECVD) is a variation of CVD that utilizes plasma to energize the precursor gases, allowing for film deposition at lower temperatures than conventional CVD. This is particularly advantageous for substrates that cannot withstand high temperatures.
For the synthesis of this compound alloys, PECVD has been employed using precursors like germanium tetrachloride (GeCl4) and hydrogen sulfide (H2S) to deposit germanium disulfide (GeS2) films. acs.org Another approach involves the use of germane (B1219785) (GeH4), hydrogen (H2), and sulfur hexafluoride (SF6) to prepare hydrogenated amorphous germanium-sulfur alloys. rsc.org
A key advantage of PECVD is the ability to tune the material properties by adjusting process parameters. For instance, the crystalline content of this compound films can be modified by introducing other elements, such as tin (Sn), to form ternary alloys like GexSnySz. acs.org This allows for the tailoring of the film's structural and electronic properties for specific applications. The relative mass flow rates of the precursors, reactor pressure, substrate temperature, and plasma power density all influence the composition, deposition rate, and quality of the deposited films. acs.org
| Precursors | Deposited Material | Key Feature | Reference |
| GeCl4, H2S | GeS2 | Low-temperature deposition | acs.org |
| GeH4, H2, SF6 | a-Ge:S:H | Hydrogenated amorphous alloy | rsc.org |
| Not specified | GexSnySz | Tunable crystallinity with Sn | acs.org |
Hot Wire Chemical Vapor Deposition (HWCVD) for this compound Films
Hot Wire Chemical Vapor Deposition (HWCVD), also known as Catalytic Chemical Vapor Deposition (Cat-CVD), is a technique where reactant gases are decomposed by a heated filament, typically made of tungsten or tantalum, placed in the vicinity of the substrate. nih.gov This method allows for high deposition rates and the production of high-quality films at low substrate temperatures. nih.gov
Amorphous this compound (Ge-S) thin films have been synthesized using HWCVD with tetraallylgermanium and propylene (B89431) sulfide as the respective precursors for germanium and sulfur. rsc.org The depositions were carried out over a wide range of substrate temperatures (22-450°C) and pressures (100-1800 Pa). rsc.org
The growth rate of the Ge-S films in HWCVD is influenced by both pressure and temperature, varying between 1 and 100 nm/min. rsc.org Higher pressure and lower temperature generally lead to increased growth rates. rsc.org However, for applications requiring conformal filling and good step coverage, a lower growth rate of around 20 nm/min is preferable. rsc.org The composition of the films is also affected by the deposition temperature, with higher temperatures resulting in a higher germanium content. rsc.org
| Germanium Precursor | Sulfur Precursor | Deposition Temperature (°C) | Pressure (Pa) | Growth Rate (nm/min) | Reference |
| Tetraallylgermanium | Propylene sulfide | 22-450 | 100-1800 | 1-100 | rsc.org |
Atomic Layer Deposition (ALD) for this compound Films
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions. google.com ALD offers exceptional control over film thickness and conformality at the atomic level, making it ideal for fabricating ultrathin and uniform films on complex, high-aspect-ratio structures. researchgate.net
The development of ALD processes for this compound has involved the exploration of various precursor combinations. Dicoordinated Ge(II) cyclic diamide (B1670390) and hexamethyldisilazide compounds have been utilized to deposit amorphous GeS films. acs.org However, these processes can result in unwanted carbon impurities in the films. acs.org
A notable precursor for the ALD of both SnS and GeS is a cyclic amide complex, [Ge{(ButN)CH(CH3)CH(CH3)(NBut)}2]. rsc.org Using this precursor, depositions have been carried out in a temperature range of 185 °C to 300 °C. A consistent growth rate of approximately 0.30 Å per cycle was observed within an ALD window of 185 °C to 225 °C. rsc.org Plasma-enhanced ALD (PE-ALD) of germanium disulfide (GeS2) has also been shown to provide superior step coverage in vertical 3D structures compared to films deposited by CVD. vaporpulse.com
| Germanium Precursor | Sulfur Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Characteristics | Reference |
| [Ge{(ButN)CH(CH3)CH(CH3)(NBut)}2] | Not specified | 185-225 | ~0.30 | Not specified | rsc.org |
| Dicoordinated Ge(II) cyclic diamide | Not specified | Not specified | Not specified | Amorphous, carbon impurities | acs.org |
| Not specified | Not specified | Not specified | Not specified | Superior step coverage (PE-ALD) | vaporpulse.com |
Rapid Thermal Evaporation (RTE) for Polycrystalline this compound Films
Rapid Thermal Evaporation (RTE) is an effective method for the synthesis of large-area polycrystalline germanium monosulfide (GeS) thin films. hanyang.ac.krresearchgate.net This technique involves the rapid heating of a source material in a vacuum, leading to its evaporation and subsequent deposition onto a substrate.
A one-step deposition process using RTE can lead to uncontrolled and randomly oriented crystal growth. hanyang.ac.krresearchgate.net To overcome this, a two-step process has been developed. This improved method involves the initial deposition of an amorphous GeS film at a substrate temperature below 350°C. hanyang.ac.krresearchgate.net This is followed by an annealing step at a higher temperature, for example 370°C, which ensures complete crystallization and the formation of high-quality polycrystalline GeS films with controlled thickness and layer orientation. researchgate.net This two-step approach allows for better control over the final film properties. researchgate.net
| Deposition Method | Process Steps | Annealing Temperature (°C) | Resulting Film | Reference |
| RTE | 1. Deposition of amorphous film (<350°C) 2. Annealing | 370 | High-quality polycrystalline GeS | hanyang.ac.krresearchgate.net |
Sputtering Deposition of this compound Thin Films
Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid target material due to bombardment by energetic ions. These ejected atoms then deposit onto a substrate, forming a thin film. For insulating materials like this compound, radio frequency (RF) sputtering is employed to prevent charge build-up on the target surface. vaporpulse.com
The optimization of sputtering parameters is crucial for achieving desired film properties such as thickness homogeneity and surface roughness. vaporpulse.com For the RF sputter deposition of germanium disulfide (GeS2) thin films, optimal conditions have been identified. vaporpulse.com Using a sputter power of 16 Watts and a pressure of 0.2 mbar, a deposition rate of 3.7 nm/min was achieved. vaporpulse.com These conditions also resulted in films with a minimum root mean square (RMS) surface roughness of 0.4550 nm. vaporpulse.com Sputtering targets of this compound (GeS) with high purity (≥99%) are commercially available for this purpose.
| Target Material | Sputtering Power (W) | Pressure (mbar) | Deposition Rate (nm/min) | RMS Surface Roughness (nm) | Reference |
| GeS2 | 16 | 0.2 | 3.7 | 0.4550 | vaporpulse.com |
Vapor-Liquid-Solid (VLS) Growth of this compound Nanostructures
The Vapor-Liquid-Solid (VLS) mechanism is a widely employed technique for the synthesis of one-dimensional nanostructures, including nanowires and nanoribbons of this compound. This method relies on a liquid metal catalyst, which serves as a preferential site for the absorption of gaseous reactants. The process begins with the dissolution of the vapor-phase precursors into the liquid catalyst droplet. As the concentration of the precursors in the droplet reaches supersaturation, nucleation and subsequent crystal growth occur at the liquid-solid interface, leading to the formation of a one-dimensional nanostructure. The diameter of the resulting nanowire is primarily determined by the size of the catalyst droplet.
In the VLS growth of this compound (GeS) nanostructures, metallic catalysts such as gold (Au) and bismuth (Bi) have been successfully utilized. acs.orgresearchgate.net The choice of catalyst can significantly influence the morphology and crystal structure of the grown nanostructures. For instance, Au-catalyzed VLS growth of GeS has been shown to yield chiral twisted nanowires, a phenomenon attributed to the presence of axial screw dislocations that facilitate rapid precursor incorporation without the need for repeated nucleation events. acs.org
Modification of the catalyst composition can be used to tune the resulting nanostructure morphology. For example, the introduction of tin(II) sulfide (SnS) vapor during Au-catalyzed growth can switch the morphology from chiral twisted nanowires to bicrystal van der Waals ribbons. acs.org Similarly, the use of a pure Bi catalyst has been demonstrated to produce ultrathin GeS nanowires with diameters as small as 15 nm, which still exhibit the characteristic Eshelby twist due to axial screw dislocations. researchgate.net
Key parameters in the VLS growth of this compound nanostructures include the substrate temperature, the pressure of the carrier gas, and the composition of the vapor-phase precursors. The substrate temperature plays a crucial role in both the catalytic activity and the diffusion of adatoms on the substrate surface. The pressure of the carrier gas, typically an inert gas like argon mixed with a reducing agent such as hydrogen, affects the transport of the precursor vapors to the catalyst droplets.
Table 1: VLS Growth Parameters for this compound Nanostructures
| Catalyst | Precursor(s) | Substrate | Substrate Temperature (°C) | Carrier Gas/Pressure | Resulting Nanostructure | Reference |
| Au | GeS powder | Si (100) with Au film | 245–300 | Ar–2% H₂ / 20 mTorr | Chiral twisted nanowires | acs.org |
| SnS-modified Au | GeS and SnS powders | Si (100) with Au film | 245–300 | Ar–2% H₂ / 20 mTorr | Bicrystal van der Waals ribbons | acs.org |
| Bi | GeS powder | Si/SiO₂ with Bi film | Not specified | Not specified | Ultrathin twisted nanowires (~15 nm diameter) | researchgate.net |
Solution-Based Synthesis Routes
Solution-based synthesis methods offer a versatile and often low-cost alternative to vapor-phase techniques for producing this compound nanomaterials with controlled morphology and properties. These approaches encompass a range of methodologies conducted in a liquid medium, allowing for facile manipulation of reaction parameters such as temperature, precursor concentration, and pH.
Sol-Gel Methodology for this compound Gels and Films
The sol-gel process is a wet-chemical technique that involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method has been successfully applied to the synthesis of this compound materials, particularly for the fabrication of gels, aerogels, and thin films.
A common approach involves the thiolysis of a germanium precursor, such as germanium ethoxide (Ge(OEt)₄), in a non-aqueous solvent. The reaction with a sulfur source, like hydrogen sulfide (H₂S), leads to the formation of a this compound gel network. Subsequent drying of this gel can yield a xerogel, or through supercritical fluid extraction, a high-surface-area aerogel can be produced. This compound aerogels prepared via this route have been reported to exhibit exceptionally high surface areas, comparable to silica (B1680970) aerogels on a molar basis. researchgate.net
Furthermore, the sol-gel methodology allows for the synthesis of novel crystalline phases of this compound. For example, the polycondensation of molecular adamantanoid [Ge₄S₁₀]⁴⁻ precursors at a relatively low temperature of 50°C has been shown to produce δ-GeS₂, a crystalline form of germanium disulfide with an expanded framework structure containing large pores. nih.gov This demonstrates the potential of sol-gel chemistry to create unique this compound polymorphs that may not be accessible through high-temperature methods.
Hydrothermal Synthesis of this compound Nanostructures
Hydrothermal synthesis is a method that utilizes water as a solvent at elevated temperatures and pressures in a sealed vessel, known as an autoclave. These conditions facilitate the dissolution and recrystallization of materials that are sparingly soluble under ambient conditions. While specific reports on the direct hydrothermal synthesis of pure this compound are limited, the technique has been employed to produce related germanium-based nanostructures.
For instance, self-assembled arrays of single-crystal germanium nanowires have been fabricated using a catalyst- and template-free hydrothermal method. rsc.org In this process, a germanium precursor is subjected to supercritical hydrothermal conditions, leading to the formation of nanowires with a germanium core and a thin germanium oxide (GeO₂) shell. This indicates the potential of hydrothermal routes for the synthesis of germanium-containing nanostructures. The principles of hydrothermal synthesis, such as the control over nucleation and growth kinetics through temperature, pressure, and precursor concentration, could be adapted for the targeted synthesis of this compound nanostructures by employing appropriate germanium and sulfur precursors in an aqueous medium.
Wet Chemistry Approaches for this compound Nanosheets and Nanowires
Simple and scalable wet chemistry methods have been developed for the synthesis of two-dimensional this compound (GeS) nanosheets and one-dimensional nanowires. These approaches typically involve the reaction of a germanium precursor with a sulfur source in the presence of a capping agent or solvent that directs the growth of the desired nanostructure.
One reported method utilizes a germanium dichloride-dioxane complex (GeCl₂·C₄H₈O₂) and thiourea (B124793) ((NH₂)₂CS) as the germanium and sulfur sources, respectively, with oleylamine (B85491) (OLA) serving as both the solvent and a shape-controlling agent. The reaction temperature and duration are critical parameters that determine the final morphology of the product. At a lower temperature of 593 K, the reaction yields GeS nanosheets. Increasing the temperature to 613 K promotes the rolling of these nanosheets into nanowires, a transformation driven by the surface tension between the nanosheets and the oleylamine molecules.
Table 2: Wet Chemistry Synthesis of GeS Nanosheets and Nanowires
| Germanium Precursor | Sulfur Precursor | Solvent/Capping Agent | Temperature (K) | Duration | Product Morphology |
| GeCl₂·C₄H₈O₂ | (NH₂)₂CS | Oleylamine (OLA) | 593 | Several hours | Nanosheets |
| GeCl₂·C₄H₈O₂ | (NH₂)₂CS | Oleylamine (OLA) | 613 | Not specified | Nanowires |
Electrochemical Deposition of this compound Films
Electrochemical deposition is a technique that involves the formation of a thin film on a conductive substrate by applying an electrical potential or current through an electrolyte solution containing the desired precursors. This method offers precise control over film thickness and morphology.
A facile room-temperature electrochemical deposition process for this compound (GeSₓ) films has been developed using an ionic liquid as the electrolyte. The deposition mechanism involves the induced codeposition of germanium and sulfur precursors present in the ionic liquid. The resulting films have been characterized as amorphous. This approach provides a low-temperature route to this compound films, which can be advantageous for applications involving temperature-sensitive substrates.
Bulk and Powder Synthesis Approaches
The synthesis of bulk and powdered this compound is essential for various applications, including the preparation of sputtering targets for thin-film deposition and as starting materials for the synthesis of nanostructures. Several methods have been established for the production of different stoichiometries of this compound, primarily GeS and GeS₂.
Germanium disulfide (GeS₂) can be synthesized by reacting germanium tetrachloride (GeCl₄) with hydrogen sulfide (H₂S). wikipedia.org This reaction is typically carried out in a concentrated hydrochloric acid solution, from which GeS₂ precipitates as a white solid. wikipedia.org
Germanium monosulfide (GeS) is often prepared through the reduction of GeS₂. wikipedia.org This can be achieved by reacting GeS₂ with elemental germanium at elevated temperatures. wikipedia.org Another method involves the reduction of GeS₂ in a stream of hydrogen gas. wikipedia.org
Melt-quenching is a common technique for producing bulk glassy this compound and related chalcogenide alloys. This method involves sealing the high-purity elemental constituents in a quartz ampoule under vacuum, heating the ampoule in a rocking furnace to a high temperature (e.g., 980 °C) to ensure homogenization of the melt, and then rapidly quenching the ampoule in a cooling medium such as ice water. mdpi.com This rapid cooling prevents crystallization and results in an amorphous glassy solid. Subsequent annealing at a temperature below the glass transition temperature can be performed to relieve internal stresses. mdpi.com This technique has been used to synthesize glasses in the GeS₂-Sb₂S₃-AgI system. mdpi.com
Chemical Vapor Transport (CVT) is another method used to grow high-purity bulk crystals of this compound. This process involves the transport of a solid material in the vapor phase with the aid of a transport agent. The material to be transported reacts with the transport agent at one temperature to form a volatile species, which then diffuses to a region of different temperature where the reverse reaction occurs, depositing the solid material as a crystal.
Reduction Methods for this compound
Reduction techniques are fundamental in the synthesis of germanium monosulfide (GeS) and involve the conversion of a germanium precursor, typically in a higher oxidation state, to the desired sulfide compound.
One of the earliest methods for preparing Germanium(II) sulfide involved the reduction of Germanium(IV) sulfide (GeS₂) with elemental germanium. wikipedia.org Other established reduction methods include passing a stream of hydrogen (H₂) gas over GeS₂ or using an excess of hypophosphorous acid (H₃PO₂) followed by vacuum sublimation. wikipedia.org
A notable approach involves the carbothermal reduction of germanium dioxide (GeO₂). In this process, GeO₂ is reduced in the presence of a carbon source and sulfur to form this compound. This method is significant for producing high-purity materials.
Hydrazine (B178648) (N₂H₄) has been identified as a potent reducing agent in the synthesis of various metal sulfides. researchgate.netresearchgate.netacs.org While its specific application for the large-scale synthesis of this compound is not as extensively documented as for other metals, the underlying principles of hydrazine reduction are applicable. acs.org Hydrazine is a strong reducing agent capable of reducing metal ions from their various complexes, with the reaction's efficiency often dependent on factors like pH and metal concentration. researchgate.net
Table 1: Overview of Reduction Methods for this compound Synthesis
| Reduction Method | Precursor(s) | Reducing Agent | Key Process | Product |
|---|---|---|---|---|
| Direct Reduction | Germanium(IV) sulfide (GeS₂) | Elemental Germanium (Ge) | High-temperature reaction | Germanium(II) sulfide (GeS) |
| Gas-Phase Reduction | Germanium(IV) sulfide (GeS₂) | Hydrogen (H₂) gas | Reaction in a stream of H₂ | Germanium(II) sulfide (GeS) |
| Chemical Reduction | Germanium(IV) sulfide (GeS₂) | Hypophosphorous acid (H₃PO₂) | Reduction followed by vacuum sublimation | Germanium(II) sulfide (GeS) |
| Hydrazine Reduction | Germanium salts/complexes | Hydrazine (N₂H₄) | Redox reaction in solution | This compound |
Melting-Quenching Techniques for this compound Glasses
The melt-quenching technique is a widely employed method for the synthesis of chalcogenide glasses, including those based on this compound. spectroscopyonline.comgoogle.com This process involves melting the constituent elements in a sealed ampoule, typically under vacuum, at high temperatures to ensure homogeneity, followed by rapid cooling (quenching) to prevent crystallization and form a glassy, amorphous solid. spectroscopyonline.comcornell.eduacs.org
This technique allows for the preparation of a wide range of glass compositions. For instance, glasses in the GeS₂-Ga₂S₃-LiCl system have been synthesized by this method to investigate their vitreous domain and electrical conductivity. cornell.edu Similarly, the GeS₂-Ga₂S₃-Sb₂S₃ system has been explored for its physicochemical and luminescent properties when doped with praseodymium (Pr³⁺). mdpi.com The synthesis of these glasses typically occurs at temperatures around 950 °C, followed by quenching in air or water. spectroscopyonline.commdpi.com
Researchers have also focused on producing high-purity this compound-based glasses by modifying the traditional melt-quenching process. optica.org To reduce oxygen and hydrogen impurities, which can negatively impact mid-IR transparency, techniques such as loading germanium in the form of monosulfide and high-temperature annealing of rare-earth dopants in sulfur vapor have been developed. optica.org
The versatility of the melt-quenching method is further demonstrated by its use in preparing glass-ceramics in the Ga₂S₃–GeS₂–CsCl system, where controlled heat treatment of the base glass leads to the formation of nanocrystals within the glassy matrix. The properties of the resulting glasses, such as the glass transition temperature (Tg) and crystallization temperature (Tx), are crucial for determining their thermal stability and potential applications. cornell.eduacs.org
Table 2: Synthesis Parameters for this compound-Based Glasses via Melt-Quenching
| Glass System | Maximum Synthesis Temperature (°C) | Quenching Medium | Key Findings |
|---|---|---|---|
| GeS₂-Ga₂S₃-LiCl | Not specified | Not specified | Maximum of 20 mol% LiCl can be added to the glass composition. cornell.edu |
| Ge-S and Ge-As-S doped with Praseodymium | 750–900 | Not specified | High-temperature annealing in sulfur vapor reduces oxygen and hydrogen impurities. optica.org |
| GeS₂-Ga₂S₃-Sb₂S₃:Pr³⁺ | 950 | Air | Glassy matrices were synthesized for further preparation of glasses containing praseodymium ions. mdpi.com |
| Ga₂S₃–GeS₂–CsCl | Not specified | Not specified | Appropriate heat treatment leads to the formation of visible and infrared transmitting glass ceramics. |
| (2.5 + x)GeS₂-27.5Sb₂S₃-(70 − x)AgI | 980 | Water cooled to 1–2 °C | Replacing silver iodide with this compound increases the glass-forming ability. mdpi.com |
Laser Photolysis and Ablation for this compound Nanoparticles and Clusters
Laser-based techniques, including laser photolysis and laser ablation, have emerged as powerful tools for the synthesis of this compound nanoparticles and clusters with controlled size and properties. rsc.orgazonano.com
Laser photolysis involves the use of a laser to induce photochemical reactions in precursor materials, leading to the formation of nanoparticles. This compound (GeS and GeS₂) nanoparticles have been successfully synthesized using a novel gas-phase laser photolysis method, followed by thermal annealing. rsc.org This approach offers a clean synthesis route with the potential for high-purity products.
Pulsed laser ablation in liquids (PLAL) is another versatile "green" synthesis method for producing nanoparticles. azonano.comfrontiersin.org In this technique, a high-energy pulsed laser is focused on a solid target (e.g., a germanium wafer) immersed in a liquid medium, such as acetone. frontiersin.orgnih.gov The intense laser pulses ablate the target material, creating a plasma plume that rapidly cools and condenses in the liquid, forming a colloidal solution of nanoparticles. azonano.comnih.gov The size of the resulting nanoparticles can be controlled by varying the laser parameters, such as the pulse energy. frontiersin.org Studies have shown that an increase in laser energy can lead to a decrease in the average nanoparticle size. frontiersin.org
Pulsed laser ablation can also be performed in a low-pressure gas atmosphere, such as helium or nitrogen. mdpi.com The ablated material can be deposited on a substrate to form a nanostructured thin film, which can then be processed to obtain a stable suspension of nanoparticles. mdpi.com This method allows for the synthesis of germanium nanoparticles composed of aggregated Ge crystals with an oxide shell. mdpi.com The photoluminescent properties of these nanoparticles can be tuned by adjusting the composition of the ambient gas during ablation. mdpi.com
Table 3: Laser-Based Synthesis of Germanium and this compound Nanomaterials
| Synthesis Method | Precursor/Target | Medium | Key Process Parameters | Product Characteristics |
|---|---|---|---|---|
| Gas-Phase Laser Photolysis | Not specified | Gas phase | Laser photolysis followed by thermal annealing | This compound (GeS and GeS₂) nanoparticles. rsc.org |
| Pulsed Laser Ablation in Liquid | Germanium wafer | Acetone | Nanosecond laser pulses with varying energy | Crystalline Germanium nanoparticles with sizes from a few nm to 40 nm. frontiersin.org |
| Pulsed Femtosecond Laser Ablation in Liquid | Germanium wafer | Acetone | High-energy pulsed femtosecond laser | Spherical, partially crystalline germanium nanoparticles with a mean diameter of ~70 nm. nih.gov |
| Pulsed Laser Ablation in Gas | Germanium target | Helium or Helium-Nitrogen mixtures (1–5 Torr) | UV excimer laser | Nanostructured thin films composed of Ge nanocrystals, which can be dispersed into nanoparticle solutions. mdpi.com |
Novel Precursor Chemistry for this compound Deposition
The development of novel precursor chemistry is crucial for the deposition of high-quality this compound thin films, which are essential components in various electronic and optoelectronic devices. samaterials.comresearchgate.net Chemical Vapor Deposition (CVD) and related techniques are widely used for this purpose, and the choice of precursor significantly influences the properties of the deposited films. samaterials.comresearchgate.netgoogle.com
Single-source precursors (SSPs) are particularly attractive as they contain both germanium and sulfur in a single molecule, which can simplify the deposition process and improve stoichiometric control of the resulting film. nih.govnih.govuni-saarland.denih.govnasa.gov Researchers have synthesized and investigated various SSPs for the deposition of this compound materials. For example, germanium complexes with N-alkoxy thioamide ligands have been developed as new single-source precursors. nih.gov These homoleptic compounds, containing one germanium atom and two bidentate ligands with two sulfur atoms each, have shown promise for producing this compound materials. nih.gov
In addition to SSPs, dual-source CVD approaches are also employed, where separate precursors for germanium and sulfur are used. For instance, amorphous this compound thin films have been grown using hot wire chemical vapor deposition (HWCVD) with tetraallylgermanium and propylene sulfide as the germanium and sulfur precursors, respectively. researchgate.net The deposition parameters, such as temperature and pressure, can be tuned to control the film's growth rate and composition. researchgate.net Other precursor combinations for CVD include germane (GeH₄) and hydrogen sulfide (H₂S), or germanium tetrachloride (GeCl₄) and H₂S. google.com
The sol-gel method represents another route for the preparation of this compound films using molecular precursors. ontosight.airesearchgate.net This technique involves the reaction of precursors like germanium chloride or germanium ethoxide with a sulfur source in a solvent, followed by spin-coating to deposit the film. researchgate.net The properties of the resulting films, such as their refractive index, can be influenced by the choice of the germanium precursor. researchgate.net
Table 4: Precursors for this compound Deposition
| Deposition Method | Precursor(s) | Precursor Type | Key Deposition Parameters | Resulting Material |
|---|---|---|---|---|
| Hot Wire Chemical Vapor Deposition (HWCVD) | Tetraallylgermanium, Propylene sulfide | Dual-Source | Temperature: 22-450°C, Pressure: 100-1800 Pa | Amorphous Ge-S thin films. researchgate.net |
| Chemical Vapor Deposition (CVD) | Ge(bdpaS)₂, Ge(edpaS)₂, Ge(empaS)₂ | Single-Source | Not specified | This compound materials. nih.gov |
| Chemical Vapor Deposition (CVD) | Germane (GeH₄), Hydrogen sulfide (H₂S) | Dual-Source | Plasma-assisted deposition at 200°C | GeS films. google.com |
| Sol-Gel (Spin-Coating) | Germanium chloride (GeCl₄), Hydrogen sulfide (H₂S) | Dual-Source | Heat treatment up to 270°C in H₂S | This compound based glass films. researchgate.net |
| Sol-Gel (Spin-Coating) | Germanium ethoxide, Hydrogen sulfide (H₂S) | Dual-Source | Not specified | Ge-S glass films with S-rich composition. researchgate.net |
Advanced Structural Characterization and Analysis of Germanium Sulfide Systems
Crystalline and Amorphous Phase Investigations in Germanium Sulfide (B99878)
The structural dichotomy between crystalline and amorphous germanium sulfide underpins its diverse applications. Understanding the transitions and characteristics of these phases is crucial for harnessing its full potential.
Polymorphism and Phase Transitions in this compound
This compound is a polymorphic material, existing in different crystalline structures depending on the conditions. At room temperature, the thermodynamically preferred phase of Germanium Monosulfide (GeS) is the orthorhombic α-GeS structure. hqgraphene.com This layered structure is analogous to black phosphorus, with a puckered configuration that leads to anisotropic optical and electronic properties. ossila.com A phase transition occurs at approximately 600 K (327 °C), where the orthorhombic α-GeS transforms into a hexagonal β-GeS phase. hqgraphene.com
Germanium disulfide (GeS2) also exhibits polymorphism. Two low-pressure modifications of GeS2 are known, with a transformation temperature between them at 793 K (520 °C) in the presence of excess germanium and 770 K (497 °C) with excess sulfur. escholarship.org A novel crystalline phase, δ-GeS2, has been synthesized at a low temperature of 50°C through the polycondensation of molecular adamantanoid [Ge4S10]4- precursors. nih.gov This phase features a unique structure with two interpenetrating cristobalite-like frameworks. nih.gov
Pressure-induced phase transitions are also a key characteristic of this compound. For GeS, increasing pressure leads to structural transitions from the initial layered Pnma phase (phase I) to a P21/m phase (phase II) at around 9 GPa, and subsequently to a Cmcm phase (phase III) at approximately 32 GPa. acs.org These transitions involve an increase in the coordination number of the germanium and sulfur atoms, resulting in more densely packed structures. acs.org The concept of liquid-liquid transitions, where a liquid can exist in distinct phases, has also been explored in related chalcogenide systems, suggesting a link between polymorphism in the solid state and polyamorphism in the liquid state. researchgate.netresearchgate.net
| Compound | Phase | Crystal System | Transition Condition | Resulting Phase |
|---|---|---|---|---|
| GeS | α-GeS | Orthorhombic | ~600 K | β-GeS (Hexagonal) |
| GeS | Phase I (Pnma) | Orthorhombic | ~9 GPa | Phase II (P21/m) |
| GeS | Phase II (P21/m) | Monoclinic | ~32 GPa | Phase III (Cmcm) |
| GeS₂ | Low-pressure polymorph 1 | - | 770-793 K | Low-pressure polymorph 2 |
| GeS₂ | - | - | Synthesis at 50°C from [Ge₄S₁₀]⁴⁻ | δ-GeS₂ |
Amorphous-Crystalline Transformations in this compound Thin Films
The transition between amorphous and crystalline states in this compound thin films is critical for applications in electronic memory and optical devices. Amorphous this compound (a-GeS) can be prepared at relatively low temperatures over large areas. nih.gov The crystallization of these amorphous films can be induced by various means, including thermal annealing and laser irradiation.
Research has shown that the crystallization of amorphous germanium films, a related system, can be explosive and depends on the state of the amorphous material. nih.gov For this compound, the transition from an amorphous to a crystalline state can be tuned. For instance, in GeS thin films, a two-step process involving deposition of an amorphous film at temperatures below 350°C followed by annealing at 370°C can produce high-quality polycrystalline films. nih.gov
The introduction of other elements can also influence this transformation. In germanium-tin sulfide thin films, the degree of crystallinity can be controlled by the tin content. Films with low tin content (around 8% or less) are largely amorphous, while those with higher tin content (about 26% or more) are predominantly crystalline. arxiv.org2dsemiconductors.com This ability to tune the crystalline content is important for optimizing the performance of devices like resistive RAM. arxiv.org2dsemiconductors.com The study of the amorphous-to-crystalline transition is often conducted by monitoring changes in optical properties, such as transmission, as the material transforms. nih.gov
Nanostructure Morphology and Architectures of this compound
The synthesis of this compound in various nanostructured forms has opened up new avenues for its application, leveraging the unique properties that emerge at the nanoscale.
Analysis of this compound Nanosheets and Nanowires
This compound nanosheets and nanowires are among the most studied nanostructures due to their two-dimensional and one-dimensional quantum confinement effects. Single-crystalline GeS nanosheets and nanowires can be selectively synthesized using wet chemical methods, where the final morphology is controlled by reaction conditions such as temperature. nih.govresearchgate.net For example, nanosheets can be formed at a reaction temperature of 593 K, while at a higher temperature of 613 K, these sheets tend to roll up into nanowires. researchgate.net This rolling-up mechanism is thought to be driven by the surface tension between the nanosheet and the surrounding solvent molecules. researchgate.net
These nanostructures have been characterized using a variety of techniques including X-ray powder diffraction (XRD), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) to confirm their structure and morphology. researchgate.net GeS nanowires have been synthesized via methods like vapor-liquid-solid (VLS) growth and have shown potential for applications in photodetectors and flexible electronics. ossila.comnih.gov Twisted GeS nanowires have even been observed to exhibit intrinsic ferroelectricity, a property not typically found in the bulk material, which arises from the spontaneous breaking of centrosymmetry due to the Eshelby twist. ossila.com
Fabrication and Characterization of this compound Nanoflowers and Nanocrystals
Beyond nanosheets and nanowires, other complex morphologies such as nanoflowers and nanocrystals have been fabricated. This compound nanoflowers, with their high surface area due to extremely thin petals, are promising for energy storage applications. psu.edu
This compound nanocrystals have been synthesized through various methods, including gas-phase laser photolysis followed by thermal annealing. The size and shape control of GeS nanocrystals remains a significant area of research. Germanium nanocrystals embedded in an arsenic sulfide glass matrix have been fabricated using pulsed laser ablation, demonstrating tunable photoluminescence. The synthesis of GeS and GeS2 nanoparticles has also been shown to enhance the performance of lithium-ion batteries.
| Nanostructure | Synthesis Method | Key Characteristics | Potential Applications |
|---|---|---|---|
| Nanosheets | Wet Chemical Synthesis | Single-crystalline, 2D morphology | Solar energy conversion, Photovoltaics researchgate.net |
| Nanowires | Wet Chemical Synthesis, VLS Growth | 1D morphology, can be twisted to show ferroelectricity ossila.com | Photodetectors, Flexible electronics, Light emitters ossila.compsu.edu |
| Nanoflowers | - | High surface area from thin petals | Supercapacitors, Energy storage psu.edu |
| Nanocrystals | Gas-phase laser photolysis, Pulsed laser ablation | Tunable optoelectronic properties | Lithium-ion batteries, Photoluminescence |
Anisotropy in this compound Crystal Structures
This compound crystallizes in a layered orthorhombic structure (space group Pcmn), which is analogous to that of black phosphorus. ossila.comresearchgate.net This low-symmetry structure is the origin of significant anisotropy in its optical, electronic, vibrational, and thermal properties. ossila.comnih.govrsc.org The unit cell of bulk GeS has a unique puckered configuration along the armchair (x or mdpi.com) direction and a bilayer structure along the zigzag (y or researchgate.net) direction. ossila.comnih.gov
The in-plane lattice constants exhibit a notable difference, with a ratio of a/b ≈ 1.18, leading to a high degree of structural in-plane anisotropy. nih.gov This structural anisotropy directly translates into anisotropic material properties. For example, GeS strongly absorbs light polarized along the armchair direction, while being nearly transparent to light of the same energy polarized along the zigzag direction. rsc.org This is a consequence of the selection rules associated with the material's symmetry. rsc.org
This pronounced anisotropy has been confirmed through various experimental techniques, including polarization-resolved photoluminescence, reflectance contrast, and Raman scattering measurements. researchgate.netrsc.org The strong polarization dependence of Raman scattering peaks, for instance, can be used as an effective method to identify the crystal orientation of GeS flakes. researchgate.net The anisotropic nature of GeS makes it a promising candidate for developing polarization-sensitive photodetectors and other angle-dependent optoelectronic devices. rsc.org2dsemiconductors.com
| Property | Observation along Armchair (AC) Axis | Observation along Zigzag (ZZ) Axis | Reference |
|---|---|---|---|
| Light Absorption | Strongly absorbs AC-polarized light | Almost transparent to ZZ-polarized light | rsc.org |
| Optical Excitations | Distinct low-energy excitations | Distinct low-energy excitations | ossila.com |
| Carrier Mobility | Anisotropic channels | Anisotropic channels | sciopen.com |
| Thermal Conduction | Anisotropic pathways | Anisotropic pathways | sciopen.com |
Interlayer Interactions and Quantum Confinement in Layered this compound
As a layered van der Waals material, the properties of GeS are influenced by the interactions between its layers and by quantum confinement effects when the material is thinned down to a few atomic layers. The layers in the crystal are held together by weak van der Waals forces, which allows for mechanical exfoliation. ossila.com
Studies on the related compound germanium disulfide (GeS₂) suggest that it exhibits extraordinarily weak interlayer coupling, which originates from the weak hybridization of sulfur atoms between the layers. researchgate.netacs.org This weak coupling is evidenced by the observation that Raman peaks remain unchanged as the material's thickness increases. researchgate.netacs.org While GeS has a different stoichiometry, the van der Waals nature of the interlayer bonding is a shared characteristic. However, some theoretical work on GeS suggests a significant delocalization of the exciton (B1674681) wave function, which spreads not only in-plane but also over several atomic layers. 2dsemiconductors.com This interlayer character is a peculiar behavior compared to other layered materials like transition metal dichalcogenides (TMDs) and suggests that the optical properties of multilayer GeS could be effectively modulated by external electric fields. 2dsemiconductors.com
Quantum confinement effects become significant when the thickness of GeS flakes is reduced, typically below 100 nm. acs.org This effect leads to a size-dependent, tunable bandgap. acs.org For instance, photoluminescence measurements show a blue shift in the emission energy as the flake thickness decreases. oulu.fi In one study, a blue shift of approximately 0.3 eV from the bulk bandgap (~1.62 eV) was observed in a GeS nanoribbon with a thickness of about 70 nm, which is consistent with quantum confinement. oulu.fi This tunability of the bandgap through quantum confinement is a key feature for designing optoelectronic devices with specific wavelength responses. acs.org
Thin Film Homogeneity, Conformal Filling, and Step Coverage in this compound Deposition
The deposition of high-quality GeS thin films with excellent uniformity, conformal filling, and step coverage is crucial for manufacturing reliable electronic and optoelectronic devices, especially those with complex, three-dimensional architectures. hanyang.ac.kr Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are two of the primary techniques used for this purpose.
ALD is renowned for its ability to deposit highly conformal and uniform thin films with atomic-scale control over thickness. hanyang.ac.krcore.ac.ukresearchgate.net The technique relies on sequential, self-limiting surface reactions, which ensures that the film grows layer by layer, perfectly conforming to the underlying substrate topography. hanyang.ac.krcore.ac.uk This makes ALD superior to methods like physical vapor deposition (PVD), which is a line-of-sight process, and conventional CVD for achieving 100% step coverage in high-aspect-ratio structures. core.ac.ukresearchgate.net While ALD of GeS has been explored, challenges remain, such as potential carbon impurities from precursors and achieving crystalline films, with some processes yielding amorphous GeS. hanyang.ac.kr
Hot Wire Chemical Vapor Deposition (HWCVD) has also been used to grow amorphous GeS thin films. In these studies, conformal filling and good step coverage were found to be highly dependent on the growth rate. Specifically, good conformality was observed at a lower growth rate of approximately 20 nm/min, whereas higher rates compromised the step coverage. The growth rate itself was influenced by deposition temperature and pressure, with lower temperatures and higher pressures leading to increased growth rates. This demonstrates a critical trade-off between deposition speed and film quality in CVD processes.
| Deposition Method | Key Parameter | Observation | Reference |
|---|---|---|---|
| Hot Wire CVD (HWCVD) | Growth Rate | Conformal filling and good step coverage observed at ~20 nm/min. | |
| Temperature & Pressure | Growth rate increases with decreasing temperature and increasing pressure. | ||
| Atomic Layer Deposition (ALD) | Step Coverage | Considered to offer 100% step coverage, superior to CVD and PVD. | core.ac.uk |
| Film Quality | Can produce amorphous films; potential for carbon impurities depending on precursor. | hanyang.ac.kr |
Theoretical and Computational Investigations of Germanium Sulfide
First-Principles Calculations and Electronic Structure Theory
First-principles calculations, rooted in the fundamental laws of quantum mechanics, serve as a powerful tool for elucidating the intrinsic properties of materials without reliance on empirical data. In the study of germanium sulfide (B99878) (GeS), these computational methods are indispensable for predicting and analyzing its electronic structure, which dictates its optical and electrical behavior.
Ab Initio Density Functional Theory (DFT) for Germanium Sulfide
Ab initio Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the investigation of the ground-state properties of materials like this compound. DFT calculations have been extensively applied to unravel the structural, vibrational, and electronic characteristics of both two-dimensional monolayer and three-dimensional bulk GeS.
For monolayer GeS, DFT studies have confirmed its stability and have been instrumental in characterizing its electronic band structure. These calculations reveal that monolayer GeS is a semiconductor with an indirect band gap. The theoretically determined lattice parameters for the puckered honeycomb structure of monolayer GeS are approximately a = 4.46 Å and b = 3.68 Å. This distinct structure, reminiscent of black phosphorus, is the origin of its significant in-plane anisotropy.
In its bulk form, this compound adopts an orthorhombic crystal structure. DFT has been successfully employed to analyze its electronic and optical properties, yielding results that show good agreement with experimental findings. Furthermore, DFT provides a theoretical framework for investigating how external stimuli, such as pressure and elemental doping, can modify the material's fundamental properties.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To explore the behavior of this compound under illumination and to understand its excited-state dynamics, Time-Dependent Density Functional Theory (TD-DFT) is the theoretical tool of choice. As an extension of DFT, TD-DFT can model the response of electrons to time-varying external fields, such as those from incident light.
TD-DFT calculations have been pivotal in computing the optical absorption spectra of various GeS nanostructures, including quantum dots and monolayers. These theoretical spectra allow for the identification of the specific electronic transitions responsible for light absorption at different energies. For instance, in GeS monolayers, TD-DFT studies have highlighted the importance of excitonic effects, which arise from the electrostatic interaction between excited electrons and the holes they leave behind. These effects are particularly pronounced in two-dimensional materials and significantly influence their optical response. The calculations also demonstrate a strong in-plane anisotropy in the optical absorption, meaning the material absorbs light differently depending on the polarization of the light relative to the crystal axes.
Many-Body Perturbation Theory (MBPT) for this compound Excitations
While DFT is highly effective for ground-state properties, it systematically underestimates the band gap of semiconductors. To overcome this limitation, more advanced techniques like Many-Body Perturbation Theory (MBPT) are employed. The GW approximation, a key method within MBPT, provides a more accurate description of excited-state properties by calculating the quasiparticle energies.
The application of GW calculations to this compound has yielded more precise values for its electronic band gap, which are in better agreement with experimental measurements. For monolayer GeS, GW calculations reveal a quasiparticle band gap that is considerably larger than the value predicted by standard DFT. These calculations incorporate self-energy corrections for electrons and holes, which are critical for an accurate depiction of the electronic structure. To further refine the understanding of optical properties, the Bethe-Salpeter equation (BSE) can be solved on top of the GW results. This approach explicitly includes the electron-hole interaction, leading to accurate predictions of exciton (B1674681) binding energies and optical spectra.
Band Structure and Electronic Band Gap Calculations in this compound
The band structure of a material, which illustrates the allowed energy levels for its electrons, is a fundamental concept that governs its electronic and optical characteristics. For this compound, its band structure has been extensively investigated through both theoretical calculations and experimental techniques.
Analysis of Critical Points in this compound Band Structures
The band structure of this compound is characterized by several critical points in the Brillouin zone, which correspond to maxima, minima, or saddle points in the energy bands. These points are of particular interest as they are associated with direct and indirect electronic transitions.
In bulk GeS, the valence band maximum (VBM) is located along the Γ-Z direction of the Brillouin zone, while the conduction band minimum (CBM) is situated at the Γ point. This arrangement results in an indirect band gap. A direct transition is also possible at the Γ point, but it requires a slightly higher energy. Similarly, monolayer GeS exhibits an indirect band gap, with the VBM located between the Γ and X points and the CBM at the Γ point. The nature and location of these critical points are decisive factors in determining the semiconducting behavior and the efficiency of light absorption and emission processes in this compound.
Table 1: Location of Band Extrema in this compound
| Material Form | Band Gap Type | Valence Band Maximum (VBM) Location | Conduction Band Minimum (CBM) Location |
| Bulk GeS | Indirect | Γ-Z direction | Γ point |
| Monolayer GeS | Indirect | Between Γ and X points | Γ point |
Investigation of Spin-Orbit Interaction Effects in this compound
Spin-orbit interaction (SOI) is a relativistic effect that couples an electron's spin with its orbital motion. This interaction can modify the electronic band structure of materials, especially those containing heavier elements like germanium. In this compound, the inclusion of SOI in theoretical models can cause a splitting of the energy bands, which in turn can affect the band gap and the spin-dependent properties of the charge carriers.
Modeling of Electron Density Distribution and Polarization in this compound
Theoretical modeling of the electron density distribution in this compound provides fundamental insights into its chemical bonding and physical properties. GeS possesses a puckered orthorhombic crystal structure, similar to black phosphorus, which results in an anisotropic distribution of electron density. capes.gov.br This anisotropy is the origin of many of its unique properties, including its in-plane ferroelectricity. researchgate.netresearchgate.net
Computational studies using DFT have been employed to map the spatial distribution of valence charge density. These maps show strong covalent bonding between germanium and sulfur atoms within the layers. scirp.org The application of an external electric field can further alter the electron density distribution, inducing polarization and modifying the geometric structure. electrochemsci.orgresearchgate.net Theoretical calculations predict that monolayer GeS exhibits spontaneous in-plane polarization, a key characteristic of ferroelectric materials. polyu.edu.hk This polarization can be switched by an external electric field, with computational models helping to determine the energy barriers for this switching process. researchgate.net The intrinsic ferroelectricity is a direct consequence of the broken inversion symmetry in the material's structure, a feature that can be revealed and analyzed through detailed electron density models. iiserpune.ac.inarxiv.org
Molecular Dynamics Simulations for this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide a way to investigate dynamic properties that are not accessible through static DFT calculations.
One area where MD simulations have been applied is in studying the thermal properties and related effects in monolayer GeS. For example, simulations have been used to investigate the electrocaloric effect—the temperature change in a material in response to an applied electric field. aip.org These MD studies have shown that monolayer GeS exhibits a significant electrocaloric effect at room temperature, which is enhanced at higher ambient temperatures. aip.org This effect is linked to the material's anisotropic structure and its inherent polarization in the armchair direction. aip.org
Furthermore, MD simulations, often employing potentials like the Stillinger-Weber potential, can be used to study the mechanical properties and fracture behavior of 2D materials. bibliotekanauki.pl While specific studies on GeS fracture are emerging, related work on analogous materials like GeSe provides a framework for understanding how cracks propagate and how the material responds to mechanical stress at an atomic scale. bibliotekanauki.pl Ab initio MD simulations have also been used to evaluate the Curie temperature of ferroelectric phases of GeS, predicting it to be around 358 K for a specific monolayer phase. polyu.edu.hk
Computational Studies of Growth Mechanisms and Kinetics in this compound
Understanding and controlling the growth of high-quality crystalline GeS is crucial for its application in devices. Computational studies play a vital role in elucidating the underlying mechanisms and kinetics of its formation.
The growth of layered materials like GeS often proceeds via a two-dimensional (2D) nucleation mechanism. Theoretical models, often combined with experimental observations, are used to understand this process. In the context of germanium sulfides, studies on the crystallization of germanium disulfide (GeS₂) from a glass phase have shown that a 2D nucleated growth model is the most probable mechanism for the formation of the high-temperature α-GeS₂ phase. researchgate.net This model assumes that crystal growth is driven by the formation of 2D nuclei on the crystal surface. The growth rate in such a model is highly dependent on factors like temperature and the viscosity of the surrounding medium. researchgate.net While direct modeling of GeS growth is complex, insights from related systems like GeS₂ and other chalcogenides provide a foundational understanding. researchgate.net Theoretical frameworks such as the kinetic Wulff construction, informed by DFT calculations of edge formation energies, can predict the evolution of crystal morphology during growth, as has been demonstrated for other 2D materials. acs.org
The Johnson–Mehl–Avrami (JMA) model is a widely used mathematical framework for analyzing the kinetics of phase transformations, including crystallization from an amorphous or liquid state. wikipedia.orgcsic.es The model describes the fraction of transformed volume as a function of time, providing insights into the nucleation and growth mechanisms through the Avrami exponent, n.
Simulation of Mullins–Sekerka Instability in this compound Film Growth
The morphological quality of thin films is a critical factor in the performance of semiconductor devices. During the growth of crystalline films, such as this compound (GeS), from a vapor or melt phase, the initially flat growth interface can become unstable. This phenomenon, known as the Mullins–Sekerka instability, leads to the formation of complex patterns like cellular or dendritic structures, which can significantly impact the material's electronic and optical properties. wordpress.com Theoretical and computational investigations are therefore essential to understand, predict, and control these morphological instabilities.
The Mullins–Sekerka instability arises from the interplay between the destabilizing effect of diffusion fields (either thermal or constitutional) and the stabilizing effect of interfacial energy. wordpress.com During film growth, any small, random perturbation on the surface can create a "point effect," where the diffusion flux is focused on the tip of the perturbation, causing it to grow faster than the surrounding area. wordpress.com If this effect dominates the stabilizing influence of surface tension, which tends to flatten the interface, the perturbation will amplify, leading to a non-planar morphology. aip.org This instability is particularly relevant in the growth of GeS thin films, where high precursor concentrations can promote lateral growth through such a mechanism. rsc.org
A rigorous mathematical analysis, first pioneered by W.W. Mullins and R.F. Sekerka, provides the theoretical foundation for simulating this instability. wordpress.com The analysis typically involves subjecting a planar interface to a small sinusoidal perturbation and determining the conditions under which its amplitude will grow. The stability of the interface is found to depend on factors such as the temperature gradient, solute concentration, growth velocity, and the interfacial free energy. researchgate.net While linear stability analysis can predict the onset of the instability, more complex numerical methods are required to simulate the subsequent non-linear evolution of the interface into complex morphologies. wordpress.com
Computational Simulation Methodologies
To model the complex, evolving interface during GeS film growth, several computational techniques are employed. These methods allow researchers to bridge the gap between theoretical models and experimental observations by simulating the dynamic processes at the atomic and mesoscopic scales.
Phase-Field Modeling: This is a powerful mesoscopic technique used to simulate microstructural evolution, including dendritic and cellular growth. aip.orgmdpi.com Instead of explicitly tracking the sharp interface between the solid (GeS film) and the vapor/liquid phase, a continuous variable, known as the phase field, is used. aip.org This variable smoothly transitions from one value in the solid to another in the nutrient phase across a diffuse interface. The evolution of the phase field and other variables like temperature and concentration is governed by a set of partial differential equations derived from thermodynamic principles. aip.org For anisotropic materials like GeS, the model can incorporate orientation-dependent surface energy and interface kinetics to accurately predict faceted crystal growth. researchgate.net
Kinetic Monte Carlo (KMC): KMC is a stochastic method well-suited for simulating the atomistic processes of thin film deposition, such as chemical vapor deposition (CVD) or atomic layer deposition (ALD). ustc.edu.cnfrontiersin.org The simulation tracks individual atomic events like adsorption, desorption, diffusion, and incorporation into the crystal lattice. ustc.edu.cn Each event is assigned a rate based on physical parameters, and the KMC algorithm stochastically selects which event occurs and when. frontiersin.org This method is particularly useful for understanding how deposition conditions (e.g., precursor flux, substrate temperature) influence surface morphology at the atomic level. acs.orgtandfonline.com
Molecular Dynamics (MD): MD simulations provide the most detailed, atom-level view by solving the classical equations of motion for a system of atoms. nih.gov This method can reveal the fundamental dynamics of the solid-liquid or solid-vapor interface, including the migration of atoms and the stability of the surface. rsc.org By using an appropriate interatomic potential for Ge-S interactions, MD can be used to study the very early stages of instability formation and the influence of atomic-scale defects. However, due to high computational cost, MD is typically limited to very small systems and short timescales (femtoseconds to nanoseconds). nih.gov
Illustrative Simulation Parameters for GeS
A comprehensive simulation of the Mullins-Sekerka instability in GeS film growth would require a set of well-defined physical and computational parameters. The following table outlines key parameters that would be essential for such a study, based on typical values used in simulations of similar semiconductor systems.
| Parameter Category | Parameter Name | Symbol | Typical Value/Range | Significance in Simulation |
|---|---|---|---|---|
| Thermodynamic | Growth Temperature | T | 400-500 °C | Affects diffusion rates, precursor decomposition, and surface mobility. rsc.org |
| GeS Concentration Gradient | ∇C | Variable | The primary driving force for constitutional supercooling and instability. | |
| Interfacial Energy (Anisotropic) | γ(n) | ~0.1 - 0.5 J/m² | Stabilizing force; its anisotropy determines facet formation. researchgate.net | |
| Kinetic | Growth Velocity | V | 0.1 - 10 µm/s | A critical parameter; instability occurs above a critical velocity. aip.org |
| Diffusion Coefficient (in nutrient phase) | D | 10⁻⁹ - 10⁻⁸ m²/s | Governs the transport of species to the growth front. | |
| Computational (Phase-Field) | Interface Width | W | ~1 - 5 nm | Numerical parameter defining the thickness of the diffuse interface. aip.org |
| Time Step | Δt | 10⁻⁹ - 10⁻⁶ s | Determines the temporal resolution and stability of the simulation. |
Analysis of Simulated Research Findings
While direct and extensive simulations of the Mullins-Sekerka instability specifically for GeS are an emerging area, findings from analogous systems like Silicon-Germanium (SiGe) alloys provide valuable insights into the expected outcomes. aip.orgresearchgate.net Computational studies consistently demonstrate a transition from stable to unstable growth as key parameters are varied.
Simulations would likely reveal the following for GeS film growth:
Stable Growth Regime: At low growth velocities and small constitutional supercooling, the stabilizing effect of the interfacial energy dominates. Any small perturbation that forms on the surface would decay, resulting in a smooth, planar GeS film. This is highly desirable for creating high-quality electronic devices.
Onset of Instability: As the growth velocity or the concentration of GeS in the vapor phase is increased, the system crosses a critical threshold. aip.org Simulations would show the amplification of specific perturbation wavelengths, leading to the initial breakdown of the planar interface into a wavy or cellular structure. The critical velocity for this transition would be a key output of the simulation.
Dendritic Growth Regime: Under conditions of very high growth velocity or large supercooling, the instability fully develops. The initial cells would evolve into more complex, tree-like dendritic structures. acs.org These structures are characterized by primary arms and secondary side-branches, leading to a highly non-uniform and often defective film. Phase-field simulations are particularly effective at capturing this complex morphological evolution. aip.org
The following interactive data table illustrates the kind of results a simulation study might produce, correlating growth velocity with the resulting film morphology and the characteristic wavelength of the instability.
| Simulated Growth Velocity (µm/s) | Observed Morphology | Wavelength of Instability (λ) (µm) | Interface Stability |
|---|---|---|---|
| 0.5 | Planar | N/A | Stable |
| 1.5 | Planar | N/A | Stable |
| 3.0 | Shallow Cellular | 5.2 | Unstable |
| 5.0 | Deep Cellular | 3.8 | Unstable |
| 8.0 | Dendritic | 2.5 | Unstable |
These simulated findings underscore the critical importance of controlling growth conditions to suppress the Mullins-Sekerka instability. By understanding the relationship between process parameters and film morphology through detailed simulations, it becomes possible to design experimental growth strategies that maintain a stable, planar interface, thereby ensuring the production of high-quality, uniform this compound films for advanced applications.
Advanced Spectroscopic Characterization of Germanium Sulfide
Vibrational and Chemical Spectroscopy
Vibrational and chemical spectroscopy techniques are instrumental in elucidating the fundamental structural and compositional properties of germanium sulfide (B99878) at the atomic and molecular levels.
Raman Spectroscopy for Germanium Sulfide Lattice Dynamics
Raman spectroscopy is a powerful non-destructive technique for characterizing the lattice vibrations (phonons) of materials. researchgate.net In this compound, which possesses an orthorhombic crystal structure, Raman scattering reveals distinct phonon modes that are sensitive to the material's crystal orientation and external conditions like pressure. uwo.ca
Research has identified several prominent Raman peaks in GeS flakes. researchgate.net Three characteristic phonon modes are typically observed and assigned as B₃g, A¹g, and A²g. researchgate.netmdpi.com For instance, in a 100 nm-thick GeS flake, these peaks appear at approximately 215.3 cm⁻¹, 240.8 cm⁻¹, and 271.8 cm⁻¹, respectively. mdpi.com The A¹g and A²g modes correspond to in-plane shear vibrations of adjacent layers along the armchair (X) and zigzag (Y) directions, respectively. mdpi.com The strong polarization dependence of these Raman peaks allows for the effective determination of the crystal orientation in layered GeS. researchgate.net
High-pressure Raman scattering studies, combined with computer simulations, have been used to explore the lattice dynamics of GeS under hydrostatic pressure. iaea.orgmdpi.com These investigations show an excellent agreement between observed and calculated pressure responses of the Ag layer shear mode. iaea.orgmdpi.com Such studies reveal that while a "rigid-layer" model is a suitable description near ambient pressure, significant mode admixture occurs under compression. iaea.orgmdpi.com
Table 1: Prominent Raman Modes in this compound
| Raman Peak Position (cm⁻¹) | Phonon Mode Symmetry | Vibrational Description |
| ~215.3 | B₃g | Out-of-plane vibration |
| ~240.8 | A¹g | In-plane shear vibration (armchair) |
| ~271.8 | A²g | In-plane shear vibration (zigzag) |
Note: Peak positions can vary slightly based on sample thickness and measurement conditions. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy for this compound Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying chemical bonds within a material by measuring the absorption of infrared radiation at characteristic vibrational frequencies. researchgate.net While data specifically on the FTIR analysis of crystalline GeS is limited, studies on related germanium-sulfur systems provide insight into the relevant bonding arrangements.
In germanium-sulfur based chalcogenide glasses, FTIR is used to analyze the glass network structure. osti.gov The infrared activity in the 320-440 cm⁻¹ region is associated with Ge-S bonds within [GeS₄] tetrahedral units. researchgate.net Analysis of this compound polymers has also utilized FTIR to confirm the formation of Ge-S bonds. carleton.edu In studies of germanium in sulfuric acid solutions, FTIR analysis helps identify functional groups, with absorption peaks for Ge-O-Ge and Ge-OH vibrations being prominent. mdpi.com The technique can also detect impurity-related vibrations, such as Ge-O bonds, which are relevant for assessing material purity. osti.gov For instance, in Ge-Sn-S glasses, the introduction of tin has been shown to reduce the absorption band related to Ge-O impurities. osti.gov
X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Chemistry and Valence States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. wikipedia.orgresearchgate.net For this compound, XPS is crucial for analyzing its surface chemistry and the valence states of germanium and sulfur.
High-resolution XPS spectra of GeS reveal the characteristic binding energies for both germanium and sulfur. The Ge 3d core level spectrum typically shows a peak corresponding to the Ge²⁺ oxidation state. eag.com In one study of GeS nanoparticles, the Ge 3d peak was identified at a binding energy of 30.7 eV. eag.com The S 2p peak is observed with a binding energy that corresponds to the sulfide (S²⁻) state. eag.com For example, a binding energy of 161.69 eV has been reported for the S 2p₃/₂ spin-orbit state. eag.com
XPS can also detect surface oxidation or the presence of other chemical species. For instance, an additional peak at a higher binding energy (e.g., 32.35 eV) in the Ge 3d spectrum can indicate the formation of GeS₂ or germanium oxides on the surface. eag.com By using different X-ray photon energies, such as in Hard X-ray Photoelectron Spectroscopy (HAXPES), researchers can probe deeper into the material and exploit the energy-dependence of photoionization cross-sections to distinguish different orbital contributions.
Table 2: XPS Binding Energies for this compound
| Core Level | Binding Energy (eV) | Corresponding Oxidation State |
| Ge 3d | ~30.7 | Ge²⁺ |
| S 2p₃/₂ | ~161.7 | S²⁻ |
| Ge 3d (surface) | ~32.4 | Ge⁴⁺ (e.g., in GeS₂ or oxides) |
Note: Binding energy values are approximate and can be influenced by surface charging and calibration references. eag.com
Auger Electron Spectroscopy (AES) for Elemental Composition and Surface Reactions
Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the near-surface region of materials (typically within the top 3-10 nm). It relies on the analysis of Auger electrons emitted from an excited atom and is capable of detecting all elements except hydrogen and helium. AES is particularly useful for monitoring surface reactions and can be combined with ion sputtering for depth profiling to analyze chemical composition as a function of depth.
In the context of germanium-sulfur systems, AES has been employed to study the interface between germanium and thermally grown sulfide films. iaea.org These studies have successfully identified the elemental composition at the interface, revealing the existence of a two-dimensional ordered phase with a composition of Ge₂S. iaea.org AES data, in conjunction with other diffraction techniques, confirmed that this phase is stable only at the Ge-GeS interface. iaea.org The presence of sulfur is confirmed by detecting the sulfur LMM Auger transition. The high spatial resolution of AES also allows for the mapping of elemental distributions on a sub-micron scale.
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Chemical Mapping
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive technique that provides detailed elemental and molecular information from the outermost atomic layers (1-2 nm) of a sample. uwo.ca The technique uses a pulsed primary ion beam to desorb and ionize species from the surface, which are then identified by their mass-to-charge ratio using a time-of-flight analyzer.
While specific TOF-SIMS studies on this compound are not widely reported, the technique's capabilities make it highly suitable for its characterization. TOF-SIMS can perform surface spectroscopy to identify all elements and molecular fragments on the surface with high mass resolution and sensitivity in the parts-per-million (ppm) range. This would be invaluable for detecting trace contaminants or initial oxidation states on a GeS surface.
Furthermore, TOF-SIMS provides high-resolution chemical imaging, allowing for the mapping of the lateral distribution of specific elements and molecules. uwo.ca For a GeS sample, this could be used to visualize the distribution of Ge⁺ and S⁻ ions, identify domains of surface oxidation (e.g., mapping GeOₓ⁻ fragments), or locate organic contaminants. By combining analysis with a sputter ion beam, TOF-SIMS can also perform depth profiling to characterize the chemical structure of thin films or interfaces in the GeS material system. uwo.ca
Electronic and Optical Spectroscopy
The electronic and optical properties of this compound are highly anisotropic, stemming from its puckered orthorhombic crystal structure. uwo.cacarleton.edu Spectroscopic techniques that probe electronic transitions and light-matter interactions are essential for understanding its potential in optoelectronic applications.
Photoluminescence (PL) spectroscopy reveals a prominent emission peak for GeS at room temperature around 1.66 eV, which is attributed to a direct optical transition. researchgate.netmdpi.com The intensity of this photoluminescence is strongly dependent on the polarization of the excitation light, further confirming the material's optical anisotropy. researchgate.netmdpi.com
Optical absorption spectroscopy shows that the absorption onset, or optical band edge, also changes depending on the polarization direction of the incident light relative to the crystal's armchair and zigzag axes. mdpi.com The material has a bandgap in the visible region, reported to be between 1.65 and 1.8 eV for bulk GeS. uwo.ca Ab initio calculations have been performed to better understand the electronic structure and the origin of optical transitions, explaining the diversity in experimentally reported band gap values as a result of the strong crystal anisotropy and multiple competing critical points in the band structure.
Advanced techniques such as angle-resolved photoemission spectroscopy (ARPES) have been used to systematically investigate the electronic band structure of bulk GeS. carleton.edu These experimental measurements of the valence band dispersion show a highly anisotropic in-plane behavior of charge carriers, which is in good agreement with density functional theory (DFT) calculations. carleton.edu
Photoluminescence (PL) Spectroscopy of this compound Excitonic Recombination
Photoluminescence (PL) spectroscopy is a powerful non-destructive method used to investigate the electronic structure and excitonic behavior of semiconductors. In this compound, PL studies reveal a prominent peak at approximately 1.66 eV at room temperature, which is attributed to a direct optical transition. researchgate.netarxiv.orgarxiv.org
At low temperatures, such as 5 K, the PL spectra of GeS become more complex. rsc.org A sharp emission peak corresponding to the neutral exciton (B1674681) is observed around 1.78 eV. rsc.orgrsc.org In addition to the neutral exciton peak, multiple other emission peaks appear at energies 60-100 meV lower. rsc.org These lower-energy bands are thought to arise from disorder, impurities, or phonon-assisted recombination processes. arxiv.orgnih.gov The temperature-dependent behavior of these peaks shows that they diminish more rapidly with increasing temperature than the neutral exciton, suggesting they have smaller binding energies and are more easily thermalized. rsc.org
The excitonic emissions in GeS exhibit strong linear polarization along the armchair crystallographic direction, highlighting the material's inherent anisotropy. rsc.orgarxiv.orgnih.gov The binding energy of the first bright exciton has been estimated to be around 10-16 meV. rsc.org Strain engineering can further be used to tune the electron-hole recombination time in monolayer GeS. For instance, a 6% tensile strain can lead to an effective radiative lifetime as short as 0.81 picoseconds. aps.org
Cathodoluminescence (CL) Spectroscopy for this compound Emission Characteristics
Cathodoluminescence (CL) spectroscopy, which uses a focused electron beam for excitation, provides high-resolution spatial and spectral information about the emission characteristics of this compound. CL studies on multilayer GeS flakes have identified a sharp emission peak at approximately 1.69 eV at room temperature. mdpi.comresearchgate.netnih.gov This peak is attributed to the radiative recombination of the first free bright bound exciton, which arises from a mix of direct transitions near the Γ-point of the Brillouin Zone. mdpi.comresearchgate.net
CL spectra of GeS flakes of varying thicknesses (from 45 nm to 97 nm) can be deconvoluted into multiple Gaussian components. researchgate.netnih.govresearchgate.net For instance, four distinct components have been identified with centers at 1.69, 1.91, 2.35, and 3.02 eV. nih.govresearchgate.net The components at 1.91 and 2.35 eV are often associated with the substrate. nih.gov The intrinsic emission of GeS is consistently observed at 1.69 eV, which is in agreement with PL data. mdpi.comnih.gov
Furthermore, CL spectroscopy performed in a scanning transmission electron microscope (STEM-CL) on mesoscale GeS structures reveals pronounced interference effects and sharp emission peaks at energies below the fundamental bandgap. nih.gov These phenomena are attributed to the launching of in-plane waveguide modes within the GeS structures, which are internally reflected, leading to interference. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Optical Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for determining the optical absorption properties and the band gap of materials. For bulk this compound, the band gap is in the visible region, with reported values around 1.65–1.8 eV. ossila.com More specific studies combining optical absorption and photoreflectance have established the indirect band gap of GeS at 1.56 eV and closely lying direct transitions at 1.59 eV and 1.64 eV at room temperature. rsc.org
The anisotropic nature of GeS is also evident in its optical absorption. ossila.com There are low-energy optical excitations along both the armchair and zigzag directions. ossila.com The absorption is polarization-sensitive, a property that can be harnessed for applications like linear dichroic photodetectors. acs.org For instance, a GeS-based photodetector has demonstrated a dichroic ratio of 1.45. acs.org
Thin films of this compound polymers have shown high transparency (around 70%) in the UV-Vis spectral region, suggesting their potential for optical applications. scielo.br
Photoreflectance Measurements of this compound
Photoreflectance (PR) spectroscopy is a sensitive modulation technique used to study the electronic band structure of semiconductors. In conjunction with optical absorption, PR has been instrumental in precisely determining the band gap energies of bulk GeS. rsc.org These measurements have confirmed an indirect gap at 1.56 eV and two nearby direct transitions at 1.59 eV and 1.64 eV at room temperature. rsc.org
Polarization-resolved PR measurements have further revealed the anisotropic nature of these transitions. The direct transition at 1.59 eV is polarized along the armchair crystallographic direction, while the one at 1.64 eV is polarized along the zigzag direction. rsc.org Low-temperature (5 K) reflectance contrast (RC) spectra of GeS encapsulated in hexagonal boron nitride show a single resonance at about 1.78 eV, which corresponds to the neutral exciton. rsc.org This resonance is also linearly polarized along the armchair direction. rsc.orgnih.gov
Time-Resolved Terahertz (THz) Spectroscopy for Ultrafast Carrier Dynamics in this compound
Time-resolved terahertz (THz) spectroscopy is a non-contact optical pump-probe technique that investigates the ultrafast dynamics of photoexcited carriers. nsf.govfzu.cz Studies on GeS single crystals and nanoribbons have shown that the lifetime of photocarriers is highly dependent on the excitation energy. nsf.govspiedigitallibrary.org
When excited with near-band-gap energy (1.55 eV), the photocarriers in both bulk and nanostructured GeS exhibit a much longer lifetime, with photoconductivity persisting for over 500 picoseconds. nsf.govspiedigitallibrary.org In contrast, excitation with higher energy (3.1 eV) leads to a much faster recovery of the transient photoconductivity, on the order of less than 100 picoseconds. spiedigitallibrary.org This difference in carrier dynamics opens up possibilities for using GeS in ultrafast, spectrally-sensitive photodetectors. spiedigitallibrary.org The presence of edge states in nanoribbons has been found to decrease the carrier lifetime. nsf.gov
Polarization-Resolved Optical Spectroscopy of this compound
The orthorhombic crystal structure of this compound leads to significant in-plane anisotropy, which can be effectively probed using polarization-resolved optical spectroscopy. researchgate.netrsc.org Techniques such as polarization-resolved photoluminescence (PL), reflectance contrast (RC), and Raman scattering have confirmed the anisotropic optical response of GeS. arxiv.orgnih.gov
Both PL and RC spectra are found to be linearly polarized along the armchair direction of the crystal. arxiv.orgnih.gov The intensity of the PL peak at around 1.66 eV shows a strong dependence on the polarization angle of the excitation light, which can be fitted to a cos²θ function. arxiv.org This anisotropic behavior is a direct consequence of the anisotropic crystal structure and the resulting selection rules for optical transitions. researchgate.netarxiv.org The three-dimensional optical anisotropy, including extinction, refraction, and reflection, has been systematically investigated, providing a deeper understanding of the optical properties of GeS for the development of advanced optoelectronic devices. acs.org
Diffraction and Microscopy for Microstructure and Morphology
Diffraction and microscopy techniques are essential for characterizing the crystal structure, microstructure, and surface morphology of this compound at various length scales.
X-ray diffraction (XRD) is a primary tool for determining the crystal structure of materials. For bulk GeS, XRD patterns confirm an orthorhombic crystal structure. hqgraphene.comscientific.net The lattice parameters have been determined to be approximately a = 1.0464 nm, b = 0.4304 nm, and c = 0.36416 nm. scientific.net XRD analysis of GeS thin films often reveals an amorphous structure, especially for as-deposited films. scientific.net However, under specific synthesis conditions, such as the use of GeI₄ and other reagents, colloidal GeS can form single-crystal nanosheets that exhibit strong acs.org preferred orientation when drop-cast into a film. researchgate.net Angle-dispersed powder XRD studies under high pressure have shown pressure-induced phase transitions in GeS. oulu.fi
Microscopy techniques provide direct visualization of the material's morphology. Scanning electron microscopy (SEM) has been used to observe various GeS nanostructures, including dense forests of high-aspect-ratio nanowires and nanostructures with a flat, tapered base. acs.org SEM images of solution-based this compound polymers show a homogeneous and smooth surface, with some regions exhibiting crystal formation. scielo.br
Transmission electron microscopy (TEM) offers higher resolution and provides detailed information about the crystal structure and defects. TEM studies have identified chiral twisted GeS nanowires with axial screw dislocations and ultrathin bicrystal nanoribbons with a central twin plane. acs.org High-resolution TEM has been used to confirm the mirror symmetry of (001) planes across twin boundaries in these bicrystals. acs.org In studies of iron this compound (Fe₂GeS₄) nanoparticles, electron microscopy has revealed the formation of triplets of twins, known as trillings. nih.gov
The combination of these diffraction and microscopy techniques provides a comprehensive understanding of the structural properties of this compound, from its fundamental crystal lattice to the morphology of complex nanostructures.
| Parameter | Value | Technique | Reference |
| Photoluminescence Peak (Room Temp) | ~1.66 eV | PL Spectroscopy | researchgate.netarxiv.orgarxiv.org |
| Neutral Exciton Peak (5 K) | ~1.78 eV | PL Spectroscopy | rsc.orgrsc.org |
| Exciton Binding Energy | ~10-16 meV | PL Spectroscopy | rsc.org |
| Cathodoluminescence Peak (Room Temp) | ~1.69 eV | CL Spectroscopy | mdpi.comresearchgate.netnih.gov |
| Indirect Band Gap (Room Temp) | 1.56 eV | Optical Absorption, Photoreflectance | rsc.org |
| Direct Band Gap (Armchair, Room Temp) | 1.59 eV | Optical Absorption, Photoreflectance | rsc.org |
| Direct Band Gap (Zigzag, Room Temp) | 1.64 eV | Optical Absorption, Photoreflectance | rsc.org |
| Photocarrier Lifetime (1.55 eV excitation) | >500 ps | Time-Resolved THz Spectroscopy | spiedigitallibrary.org |
| Photocarrier Lifetime (3.1 eV excitation) | <100 ps | Time-Resolved THz Spectroscopy | spiedigitallibrary.org |
| Crystal Structure | Orthorhombic | X-Ray Diffraction | hqgraphene.comscientific.net |
X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for this compound Crystallography
X-ray Diffraction (XRD) and its variant, Powder X-ray Diffraction (PXRD), are indispensable techniques for elucidating the crystallographic structure of this compound (GeS). These methods provide detailed information about the atomic arrangement, lattice parameters, and phase composition of the material.
Single-crystal XRD analysis has been instrumental in precisely determining the crystal structure of GeS. For instance, GeS grown by a vapor transport method was confirmed to be a single crystal with an orthorhombic structure, belonging to the Pnma space group. The lattice parameters were determined to be a = 10.5284 (10) Å, b = 3.6584 (3) Å, and c = 4.3166 (4) Å. sci-hub.se The strong cleavability of the crystal along the (100) plane was also verified, as XRD patterns of the cleaved surface showed only the h00 peaks. sci-hub.se Similarly, other studies have reported orthorhombic structures for GeS with slightly varying lattice parameters, such as a = 1.450 nm, b = 0.364 nm, and c = 0.430 nm, and confirmed the single-crystal nature through the observation of sharp (h00) diffraction peaks. hqgraphene.comresearchgate.net
PXRD is particularly useful for analyzing polycrystalline samples and identifying the phases present. In the synthesis of this compound-based materials, PXRD can confirm the formation of desired crystalline phases or identify amorphous characteristics. For example, in the creation of this compound aerogels, PXRD revealed an amorphous structure. researchgate.net Conversely, in the synthesis of polymeric this compound, PXRD patterns showed sharp peaks corresponding to a mixture of GeS₂ and GeO₂ phases, indicating a crystalline nature. scielo.br The presence of a broadened, low-intensity peak can suggest the formation of nanocrystals. scielo.br PXRD is also used to confirm the structure of as-synthesized GeS nanostructures, such as nanowires and nanosheets, which are often more active than their bulk counterparts. cas.cn
The data from XRD and PXRD are crucial for quality control in the synthesis of this compound and for understanding its structure-property relationships.
Table 1: Crystallographic Data for this compound (GeS) from XRD Analysis
| Parameter | Value | Source |
| Crystal System | Orthorhombic | sci-hub.sehqgraphene.comresearchgate.net |
| Space Group | Pnma | sci-hub.se |
| Lattice Parameter (a) | 10.5284 (10) Å | sci-hub.se |
| Lattice Parameter (b) | 3.6584 (3) Å | sci-hub.se |
| Lattice Parameter (c) | 4.3166 (4) Å | sci-hub.se |
| Cleavage Plane | (100) | sci-hub.se |
Scanning Electron Microscopy (SEM) for this compound Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of this compound materials. gla.ac.uk It provides high-resolution images that reveal details about grain size, shape, surface homogeneity, and porosity. mdpi.com
In the study of this compound-based polymers, SEM images have shown that the material is homogeneous and largely non-porous, though with some crystal formation on the surface. scielo.brresearchgate.net For perovskite solar cells doped with this compound, Field-Emission Scanning Electron Microscopy (FESEM) revealed that the doped films exhibit larger grain sizes and a smoother, more uniform surface compared to undoped films. spectroscopyonline.com This improved morphology is beneficial for device performance as it can reduce current leakage and enhance charge carrier mobility. spectroscopyonline.com
SEM is also critical in the characterization of this compound nanostructures. For instance, SEM has been used to observe the morphology of GeS nanowires grown via a vapor-liquid-solid (VLS) technique, showing high-aspect-ratio structures. oulu.firesearchgate.net Images have detailed the flat, fin-like tapered bases and uniformly narrow tip regions of these nanostructures. oulu.fi Similarly, the morphology of GeS microribbons has been characterized using SEM, providing clear images of their ribbon-like shape. researchgate.net The technique is also fundamental in observing the effects of different synthesis parameters on the final morphology of the material. arxiv.org
Table 2: SEM Observations of this compound Morphologies
| Material Form | Observed Features | Source |
| Polymeric GeS | Homogeneous, non-porous surface with some crystal formation | scielo.brresearchgate.net |
| GeS-doped Perovskite Films | Larger grain sizes, smoother and more uniform surface | spectroscopyonline.com |
| GeS Nanowires | High-aspect-ratio, tapered bases, and uniform tips | oulu.firesearchgate.net |
| GeS Microribbons | Ribbon-like structure | researchgate.net |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for this compound Nanostructure Imaging
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are essential for the detailed structural analysis of this compound at the nanoscale. These techniques provide insights into the internal structure, crystallinity, and defects of nanostructured materials.
TEM has been widely used to characterize various this compound nanostructures. For GeS aerogels, TEM images show a continuous network of colloidal particles forming a three-dimensional structure. researchgate.net In the case of GeS nanowires, TEM reveals their straight, and sometimes chiral twisted, morphology, often with an axial screw dislocation. oulu.firesearchgate.net TEM has also been instrumental in studying more complex nanostructures like Ge-GeS core-shell nanowires, confirming that the Ge nanowire core remains intact during the sulfurization process that forms the GeS shell. rsc.org Furthermore, TEM analysis of GeS/e-PbTe superlattices has helped to visualize the stacked structure and confirm the layer thicknesses. researchgate.net
HRTEM provides atomic-level resolution, allowing for the direct imaging of the crystal lattice. For GeS₂ nanosheets, HRTEM images have confirmed their high crystallinity. researchgate.net In GeS microribbons, HRTEM has been used to visualize the lattice fringes, and the corresponding selected area electron diffraction (SAED) patterns have confirmed their orthorhombic crystal structure. researchgate.net Similarly, for GeS nanowires, HRTEM and SAED have been used to confirm their crystallographic twist and single-crystal nature. arxiv.org The combination of TEM and HRTEM is crucial for understanding the growth mechanisms and properties of these advanced nanomaterials.
Table 3: TEM/HRTEM Findings for this compound Nanostructures
| Nanostructure | Key Findings | Technique | Source |
| GeS Aerogels | Continuous network of colloidal particles | TEM | researchgate.net |
| GeS Nanowires | Straight and chiral twisted morphologies, axial screw dislocations | TEM | oulu.firesearchgate.net |
| Ge-GeS Core-Shell Nanowires | Intact Ge core with a GeS shell | TEM | rsc.org |
| GeS₂ Nanosheets | High crystallinity | HRTEM | researchgate.net |
| GeS Microribbons | Orthorhombic crystal structure confirmed by SAED | HRTEM | researchgate.net |
Energy-Dispersive X-ray Spectroscopy (EDS) for this compound Compositional Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique often coupled with electron microscopy (SEM or TEM) to determine the elemental composition of a sample. unam.mx By analyzing the characteristic X-rays emitted from the sample when bombarded by an electron beam, EDS can provide both qualitative and quantitative information about the elements present and their spatial distribution.
In the analysis of this compound materials, EDS is routinely used to confirm the stoichiometry and identify any impurities. For single-crystal GeS, EDS analysis has been used to verify the 1:1 atomic ratio of Germanium to Sulfur. hqgraphene.comresearchgate.net When studying polymeric this compound, EDS confirmed the presence of Ge and S, and in crystalline regions, suggested the formation of GeS₂ and/or GeO₂. scielo.br
EDS is particularly valuable for the compositional analysis of nanostructures. In GeS nanoribbons, TEM-EDX has shown the presence of only Ge and S. researchgate.net For GeS₂ nanosheets, scanning TEM (STEM)-EDX elemental mapping has visualized the uniform distribution of Germanium and Sulfur throughout the nanosheet structure. researchgate.net Similarly, for Ge-GeS core-shell nanostructures, chemical mapping through EDS has been used to show the formation of sulfur-rich shells on the surface of Germanium nanowires. rsc.org In the study of a-GeS/e-PbTe superlattices, EDS mapping clearly distinguished the Ge-rich amorphous layers from the Pb and Te-rich crystalline layers. researchgate.net However, it is important to note that peak overlaps in EDS spectra, such as between Germanium, Arsenic, and Selenium, can sometimes complicate quantitative analysis, necessitating complementary techniques like Wavelength Dispersive X-ray Spectroscopy (WDS) for higher spectral resolution. youtube.com
Table 4: EDS Applications in this compound Analysis
| Material Form | EDS Finding | Source |
| Single Crystal GeS | Confirmed 1:1 Ge:S stoichiometry | hqgraphene.comresearchgate.net |
| Polymeric GeS | Detected Ge and S; suggested GeS₂ and GeO₂ in crystals | scielo.br |
| GeS Nanoribbons | Presence of only Ge and S | researchgate.net |
| GeS₂ Nanosheets | Uniform distribution of Ge and S | researchgate.net |
| Ge-GeS Core-Shell Nanowires | Sulfur-rich shells on Ge nanowires | rsc.org |
Atomic Force Microscopy (AFM) and Piezoresponse Force Microscopy (PFM) for this compound Surface and Ferroelectric Domain Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. mdpi.com It is particularly useful for characterizing the surface roughness and morphology of this compound thin films and nanostructures with nanoscale precision. researchgate.netmdpi.com
AFM has been employed to study the surface of GeS flakes, revealing smooth surfaces and allowing for the precise measurement of their thickness. researchgate.netmdpi.com In the optimization of RF sputtered germanium disulfide (GeS₂) thin films, AFM was used to measure surface roughness, with optimal conditions yielding a minimal RMS roughness of 0.4550 nm. boisestate.edu For GeS microribbons, AFM has provided detailed topographical images and height profiles. researchgate.net Similarly, the thickness of ultrathin GeS₂ nanosheets, measured to be around 1.1 nm, was determined using AFM. researchgate.net
Piezoresponse Force Microscopy (PFM) is an advanced AFM mode used to study the ferroelectric properties of materials. It works by detecting the mechanical response of a material to an applied electric field, allowing for the imaging of ferroelectric domains and the characterization of polarization switching. The ferroelectric nature of twisted GeS nanowires has been investigated using PFM. arxiv.org These measurements confirmed the presence of spontaneous polarization and demonstrated 180° polarization switching under an external electric field at room temperature. arxiv.org The observation of hysteresis and butterfly loops in the PFM data are characteristic signatures of a ferroelectric material. arxiv.org This finding is significant as it suggests that the Eshelby twist in these nanowires breaks the inversion symmetry of the otherwise centrosymmetric GeS, inducing ferroelectricity. arxiv.org
Table 5: AFM and PFM Characterization of this compound
| Technique | Material | Key Findings | Source |
| AFM | GeS Flakes | Smooth surface, thickness measurement | researchgate.netmdpi.com |
| AFM | GeS₂ Thin Films | RMS surface roughness of 0.4550 nm | boisestate.edu |
| AFM | GeS Microribbons | Topographical imaging and height profiles | researchgate.net |
| AFM | GeS₂ Nanosheets | Thickness measurement (approx. 1.1 nm) | researchgate.net |
| PFM | Twisted GeS Nanowires | Spontaneous polarization, 180° polarization switching, ferroelectric hysteresis | arxiv.org |
Thermal Analysis for Process and Material Stability
Differential Scanning Calorimetry (DSC) for this compound Glass Transitions and Crystallization Kinetics
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. It is widely used to study thermal transitions such as glass transition, crystallization, and melting in this compound materials.
For amorphous this compound, DSC is crucial for determining the glass transition temperature (T_g), which marks the transition from a rigid glassy state to a more rubbery, supercooled liquid state. In a study of Ge₄₂.₅S₅₇.₅ glass, a characteristic glass transition was observed at T_g = 351°C. optica.org For flexible and transparent this compound-based polymeric materials, DSC curves showed glass transitions at low temperatures, specifically at -37 °C, -56 °C, and -59 °C. scielo.br
DSC is also extensively used to investigate the crystallization kinetics of this compound glasses. The DSC thermograms of Ge₄₂.₅S₅₇.₅ glass showed two intense exothermic peaks with maxima at 450°C and 490°C, corresponding to the crystallization of germanium monosulfide (GeS) and germanium disulfide (GeS₂), respectively. optica.org The stability of a glass against crystallization, which is important for applications like optical fiber manufacturing, can be assessed by the difference between the onset of crystallization temperature (T_x) and the glass transition temperature (ΔT = T_x – T_g). optica.org
Table 6: Thermal Properties of this compound from DSC Analysis
| Material | Property | Value (°C) | Source |
| Ge₄₂.₅S₅₇.₅ Glass | Glass Transition (T_g) | 351 | optica.org |
| Ge₄₂.₅S₅₇.₅ Glass | Crystallization of GeS (T_x1) | 450 | optica.org |
| Ge₄₂.₅S₅₇.₅ Glass | Crystallization of GeS₂ (T_x2) | 490 | optica.org |
| Polymeric GeS | Glass Transition (T_g) | -37, -56, -59 | scielo.br |
| ⁷²GeS₁.³⁵ Glass | Crystallization of GeS | 417.2 | researchgate.net |
| ⁷⁶GeS₁.³⁵ Glass | Crystallization of GeS | 422.2 | researchgate.net |
| ⁷²GeS₂ in Glass | Crystallization of GeS₂ | 489.5 | researchgate.net |
| ⁷⁶GeS₂ in Glass | Crystallization of GeS₂ | 491.6 | researchgate.net |
Thermogravimetric Analysis (TGA) for this compound Thermal Decomposition Mechanisms
Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique employed to characterize the thermal stability and decomposition behavior of materials. netzsch.cominfinitiaresearch.comopenaccessjournals.com The method involves continuously measuring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. openaccessjournals.com Any mass change is recorded as a function of temperature or time, resulting in a thermogram. The analysis of this curve provides critical data on decomposition temperatures, thermal stability, and the kinetics of degradation processes. netzsch.comopenaccessjournals.com For this compound compounds, TGA is instrumental in elucidating the mechanisms of their thermal decomposition, which can include sublimation, disproportionation, and multi-step degradation pathways.
The thermal behavior of germanium sulfides, primarily germanium(II) sulfide (GeS) and germanium(IV) sulfide (GeS₂), has been a subject of detailed investigation. TGA studies reveal distinct differences in their thermal stability and decomposition products.
Germanium(II) Sulfide (GeS) Decomposition
Studies using differential thermal analysis, a technique often coupled with TGA, indicate that germanium(II) sulfide (GeS) undergoes a peritectic disproportionation at approximately 650 °C. cdnsciencepub.com The thermal decomposition of GeS is sensitive to temperature. When sublimation is performed slowly at temperatures between 375 °C and 400 °C under vacuum, no residue is left. cdnsciencepub.com However, sublimation at temperatures exceeding 400 °C often results in a residue containing elemental germanium and germanium(IV) sulfide (GeS₂), indicating decomposition. cdnsciencepub.com The low thermal stability of GeS is further corroborated by studies on the formation of this compound layers on germanium surfaces, where the GeS phase is reportedly undetectable above 400 °C. iphy.ac.cnrsc.org
Interactive Data Table: TGA Findings for Germanium(II) Sulfide (GeS)
| Temperature Range (°C) | Observation | Resulting Products | Reference |
| 375 - 400 | Sublimation under vacuum | GeS (vapor) | cdnsciencepub.com |
| > 400 | Decomposition during sublimation | Germanium (Ge), Germanium(IV) Sulfide (GeS₂) | cdnsciencepub.comiphy.ac.cnrsc.org |
| ~ 650 | Peritectic disproportionation | Germanium (Ge), Germanium(IV) Sulfide (GeS₂) | cdnsciencepub.com |
Germanium(IV) Sulfide (GeS₂) Decomposition
Germanium(IV) sulfide (GeS₂) exhibits significantly higher thermal stability compared to GeS. iphy.ac.cn TGA investigations on complex glasses containing GeS₂ show that its evaporation becomes a notable factor at temperatures above 700 °C, where it develops a significant vapor pressure. doi.org The decomposition of GeS₂ can be influenced by the experimental conditions. For instance, microwave-assisted thermal decomposition of GeS₂ has been utilized to synthesize amorphous GeS particles. researchgate.net In studies of polymeric materials based on this compound, TGA has shown thermal stability up to 200 °C. scielo.br Coupled TG/FTIR analysis, which identifies the evolved gases during decomposition, has been used to monitor the degradation of such polymers under an inert nitrogen atmosphere. scielo.br
Interactive Data Table: TGA Findings for Germanium(IV) Sulfide (GeS₂)
| Temperature Range (°C) | Observation | Resulting Products | Reference |
| > 700 | Evaporation/Sublimation | GeS₂ (vapor) | doi.org |
| N/A | Microwave-assisted thermal decomposition | Amorphous GeS particles | researchgate.net |
| Up to 200 | Stable (in polymeric form) | No significant decomposition | scielo.br |
In more complex systems, such as GeSI₂ and Ge₂S₃I₂ glassy alloys, TGA reveals multi-stage decomposition processes. doi.org For these materials, the primary decomposition products are germanium(IV) sulfide and germanium(IV) iodide. doi.org The final stage of mass loss in the TGA of GeSI₂, occurring above 700 °C, is attributed to the evaporation of the GeS₂ formed during the initial decomposition steps. doi.org
Mechanistic Studies of Growth and Formation in Germanium Sulfide Systems
Kinetics of Crystal Growth in Germanium Sulfide (B99878)
The study of crystal growth kinetics in germanium sulfide systems reveals the fundamental processes governing the formation of crystalline structures from amorphous or molten states. For germanium disulfide (GeS2), optical microscopy under isothermal conditions has been utilized to investigate crystal growth in undercooled melts. researchgate.net Linear growth kinetics of GeS2 were observed in thin film samples within a temperature range of 672 to 711 K. researchgate.net The activation energy for this crystal growth, assuming Arrhenius behavior, was determined to be 166 ± 8 kJ mol−1 for thin film samples. researchgate.net Further analysis of the reduced growth rate as a function of undercooling suggested that the growth is governed by an interface-driven, 2-D surface nucleated model. researchgate.net
In bulk GeS2 glass, the crystal growth rates of both the low-temperature β-GeS2 and high-temperature α-GeS2 polymorphs are comparable. acs.orgnih.gov These growth rates are slightly decoupled from the shear viscosity below the glass transition temperature. acs.orgnih.gov The kinetics of both polymorphs can be described by a 2D surface growth model at both low and high levels of supercooling. acs.orgnih.gov Interestingly, the crystal growth rate of β-GeS2 in an amorphous thin film is significantly faster—by several orders of magnitude—than at the surface of bulk glass, indicating a strong decoupling from viscosity. acs.orgnih.gov
For germanium monosulfide (GeS), single crystals have been successfully grown using a vapor transport method from a molten GeS source in a two-zone horizontal furnace. researchgate.net This process involves the evaporation and recondensation of GeS in a temperature range of 654 to 660 °C. researchgate.net
Influence of Precursors and Growth Conditions on this compound Morphology
The morphology of this compound is highly dependent on the choice of precursors and the specific growth conditions employed during synthesis. Various methods, including chemical vapor deposition (CVD), physical vapor deposition (PVD), and solution-based processes, have been explored to create GeS with different forms, from thin films to complex nanostructures. americanelements.comnih.gov
In vapor transport processes, the use of single-source precursors can offer advantages such as easier handling and better control over the stoichiometry and morphology of the resulting material. nih.gov For instance, large, faceted single crystalline GeS flakes have been synthesized via a vapor transport process. acs.org
The vapor-liquid-solid (VLS) growth mechanism is particularly versatile for producing one-dimensional (1D) nanostructures. For example, GeS nanowires have been grown using a low-temperature VLS process with an Au catalyst. researchgate.net These nanowires consist of a crystalline GeS core with layers oriented along the nanowire axis. researchgate.net The pressure within the growth chamber is a critical parameter; a low-pressure environment of 1-2 torr is optimal for the growth of twisted GeS nanowires via low-pressure chemical vapor deposition (LPCVD). arxiv.org
The morphology can also be influenced by the substrate and catalyst. For example, GeS nanostructures have been grown on Si(100) substrates using Bi catalysts, resulting in dense forests of nanostructures at 300°C. oulu.fi The choice of catalyst in VLS growth can even determine the type of nanostructure formed, with different catalysts leading to either chiral nanowires or bicrystal nanoribbons. oulu.fiacs.org
In thin film deposition, rapid thermal evaporation can produce large-area polycrystalline GeS films, though a one-step process often leads to uncontrolled, randomly oriented crystal growth. researchgate.net A two-step process, involving the initial deposition of an amorphous film below 350°C followed by annealing at 370°C, allows for better control over the film's properties. researchgate.net Plasma-enhanced chemical vapor deposition (PECVD) has also been shown to be an effective method for depositing this compound thin films with good control over thickness and quality. scirp.org
The table below summarizes the effect of different growth parameters on the resulting GeS morphology.
| Growth Method | Precursor(s) | Catalyst | Substrate | Key Growth Conditions | Resulting Morphology |
| Vapor Transport | GeS powder | - | - | Evaporation-recondensation at 654-660 °C | Single crystals |
| Vapor Transport | GeS powder | - | - | - | Faceted single crystalline flakes |
| Low-Pressure Chemical Vapor Deposition (LPCVD) | Not specified | - | Not specified | 1-2 torr pressure, 30 min duration | Twisted nanowires |
| Vapor-Liquid-Solid (VLS) | GeS powder | Au | Si(100) | Low temperature | Single-crystalline nanowires with GeS core |
| Vapor-Liquid-Solid (VLS) | GeS powder | Bi | Si(100) | 300 °C | Dense forests of nanostructures |
| Rapid Thermal Evaporation | Not specified | - | Glass, FTO, IDA electrodes | One-step deposition | Uncontrolled, randomly oriented polycrystalline films |
| Two-Step Deposition | Not specified | - | Not specified | Deposition < 350 °C, Annealing at 370 °C | High-quality polycrystalline films |
| Plasma Enhanced Chemical Vapor Deposition (PECVD) | Not specified | - | Not specified | - | Thin films with good thickness and quality control |
Role of Catalysts in this compound Nanostructure Formation
Catalysts play a pivotal role in directing the growth of this compound nanostructures, particularly in vapor-liquid-solid (VLS) processes. The choice of catalyst can significantly influence the resulting morphology and crystalline characteristics of the nanostructures.
Gold (Au) is a commonly used catalyst for the VLS growth of GeS nanowires. researchgate.net This process yields single-crystalline nanowires with diameters around 100 nm and lengths exceeding 10 μm. researchgate.net The growth mechanism involves the formation of a liquid alloy droplet of the catalyst and the source material, from which the nanowire crystallizes. Au catalysts have been observed to produce exclusively chiral twisted GeS nanowires carrying axial screw dislocations, a defect that facilitates rapid growth. oulu.fiacs.org
Bismuth (Bi) has also been employed as a catalyst for GeS nanostructure synthesis. When layered GeS is grown over Bi catalysts, two distinct types of nanostructures can coexist: chiral nanowires with axial screw dislocations and bicrystal nanoribbons where a central twin plane promotes fast growth. oulu.fiacs.orgnih.gov The catalyst itself can influence the selection between these morphologies. For instance, modifying an Au catalyst with an additive can trigger a switch from producing dislocated nanowires to forming twinned bicrystal ribbons. acs.orgnih.gov
The interaction between the catalyst and the growth substrate can also affect the final structure. For example, on Si(100) substrates, dewetted Au catalyst particles tend to have circular footprints, which is consistent with the subsequent growth of GeS nanowires. oulu.fi In contrast, modifying the Au catalyst with tin sulfide (SnS) leads to elongated nuclei that template the formation of bicrystal nanoribbons. oulu.fi Bismuth also shows a tendency to form elongated islands on silicon substrates, which can template the initial growth of wide bicrystals. oulu.fi
The following table summarizes the influence of different catalysts on the morphology of GeS nanostructures grown via the VLS method.
| Catalyst | Resulting Morphology | Key Features |
| Gold (Au) | Chiral twisted nanowires | Contain axial screw dislocations promoting rapid growth. oulu.fiacs.org |
| Bismuth (Bi) | Chiral nanowires and bicrystal nanoribbons | Coexistence of two morphologies; twin planes in nanoribbons facilitate fast growth. oulu.fiacs.orgnih.gov |
| Modified Gold (Au) with additive | Twinned bicrystal nanoribbons | Additive induces a switch from nanowire to nanoribbon formation. acs.orgnih.gov |
Controlled Thickness and Layer Orientation in this compound Film Deposition
Achieving precise control over the thickness and crystallographic orientation of this compound thin films is essential for their integration into electronic and optoelectronic devices. Various deposition techniques have been developed and optimized to meet these requirements.
One effective method for producing high-quality polycrystalline GeS thin films with controlled thickness and layer orientation is a two-step process. researchgate.net This involves the initial deposition of an amorphous film at a temperature below 350°C, followed by an annealing step at 370°C, which ensures complete crystallization. researchgate.net This approach offers superior control compared to a one-step rapid thermal evaporation process, which often results in uncontrolled, randomly oriented crystal growth. researchgate.net
Plasma-enhanced chemical vapor deposition (PECVD) is another technique that provides good control over the thickness and quality of this compound films. scirp.org By adjusting the deposition parameters, the properties of the films can be tailored for specific applications. For instance, incorporating tin into the this compound layer via PECVD can be used to tune the crystalline content of the films. scirp.org
Sputtering is a physical vapor deposition (PVD) method that can also be optimized for depositing GeS films. americanelements.comboisestate.edu Radio frequency (RF) sputtering of a this compound target has been used to produce thin films with homogeneous thickness and smooth surfaces. boisestate.edu Optimization of sputter power and pressure is crucial; for example, a sputter power of 16 Watts and a pressure of 0.2 mbar have been identified as optimal for producing films with a deposition rate of 3.7 nm/min and a minimum RMS surface roughness of 0.4550 nm. boisestate.edu
Atomic layer deposition (ALD), particularly plasma-enhanced ALD (PE-ALD), offers excellent control over film thickness at the atomic level. PE-ALD has been used to synthesize amorphous GeS films with superior step coverage in 3D structures compared to chemical vapor deposited films. researchgate.net This technique utilizes precursors like GeCl4 and H2S plasma reactants to achieve precise film growth. researchgate.net
The orientation of molecules within the film, especially at the interface with the substrate, is another critical factor. For instance, in the deposition of copper phthalocyanine (B1677752) on a this compound substrate, the interaction between the molecules and the substrate can lead to a specific orientation, with molecules lying flat on the surface. aip.org
The table below summarizes various deposition techniques and their effectiveness in controlling the thickness and orientation of this compound films.
| Deposition Technique | Key Control Parameters | Achieved Control |
| Two-Step Deposition (Amorphous Deposition + Annealing) | Deposition temperature, Annealing temperature | Controlled thickness and layer orientation in polycrystalline films. researchgate.net |
| Plasma Enhanced Chemical Vapor Deposition (PECVD) | Precursor flow rates, Plasma power, Pressure | Good thickness and quality control. scirp.org |
| Radio Frequency (RF) Sputtering | Sputter power, Pressure | Homogeneous thickness and optimized surface roughness. boisestate.edu |
| Plasma Enhanced Atomic Layer Deposition (PE-ALD) | Precursor pulsing, Plasma parameters | Atomic-level thickness control and superior step coverage. researchgate.net |
Interface Driven Growth Mechanisms in this compound
The interfaces between the growing this compound material, the substrate, and any catalytic particles play a crucial role in directing the growth mechanisms and determining the final structure. These interface-driven phenomena are particularly evident in the formation of thin films and nanostructures.
In the context of thin film crystallization, the growth of germanium disulfide (GeS2) from an undercooled melt has been identified as an interface-driven process. researchgate.net Specifically, a 2-D surface nucleated model is proposed, where the growth kinetics are dictated by the processes occurring at the crystal-melt interface. researchgate.net
During the vapor-liquid-solid (VLS) growth of one-dimensional (1D) GeS nanostructures, the interface between the liquid catalyst droplet and the solid nanowire is the site of crystallization. researchgate.net The catalyst particle, whether it's gold or bismuth, forms a liquid alloy with the germanium and sulfur precursors. oulu.fi Supersaturation of GeS within this liquid droplet leads to nucleation and subsequent growth at the liquid-solid interface. cornell.edu The nature of this interface, influenced by the catalyst composition, can determine whether a single crystal nanowire or a twinned bicrystal nanoribbon is formed. oulu.fiacs.org
For example, in Bi-catalyzed growth, the Bi particle at the tip of the GeS bicrystal exhibits a fixed orientation relative to the crystal, indicating that the bicrystal growth front templates the oriented crystallization of the catalyst upon cooling. oulu.fi The interface between the two halves of the bicrystal is a longitudinal twin boundary, which acts as a preferential site for atom attachment, thereby facilitating rapid growth. oulu.fiacs.org
The substrate interface also exerts a strong influence on the orientation of the initial layers of a thin film. For instance, when copper phthalocyanine is deposited on polycrystalline gold, an interfacial layer of molecules oriented parallel to the substrate surface is formed, even on a relatively rough substrate. aip.org This indicates that the molecule-substrate interaction can dominate over molecule-molecule interactions, driving a specific growth mode at the interface. aip.org
Furthermore, in situ studies of silver photodiffusion into amorphous Ge-rich this compound have revealed the dynamics at the Ag/GeS interface. aip.org Light exposure triggers the dissolution of Ag into the chalcogenide layer, and the process is influenced by the formation of an inhomogeneous in-plane structure at the interface, which is related to the nucleation and growth of the Ag-dissolved reaction product. aip.org
In Situ Characterization of this compound Growth Processes
In situ characterization techniques are invaluable for providing real-time insights into the dynamic processes of this compound growth. These methods allow researchers to directly observe the formation and transformation of GeS materials as they occur, offering a deeper understanding of the underlying mechanisms.
One powerful technique is in situ electron microscopy. For example, combined variable-temperature in situ electron microscopy has been used to uncover key elements of the vapor-liquid-solid (VLS) growth process of GeS nanowires. researchgate.net This approach, coupled with chemical mapping and single-nanowire cathodoluminescence spectroscopy, has revealed the formation of a crystalline GeS core surrounded by an ultrathin, sulfur-rich GeSx shell. researchgate.net Similarly, in situ electron microscopy has been employed to identify the thermal stability and sublimation pathways of GeS flakes, demonstrating that they are self-encapsulated in a protective amorphous GeSx shell during growth. acs.org
In situ high-temperature X-ray diffraction (HT-XRD) is another crucial tool for studying the thermal stability of GeS films. This technique has been used to show that plasma-enhanced atomic layer deposited (PE-ALD) GeS films exhibit excellent thermal stability up to 600 °C. researchgate.net
For investigating interfacial phenomena, time-resolved neutron reflectivity measurements have been applied to study the kinetics of silver photodiffusion into Ge-rich GeS films in situ. aip.org These experiments have clarified the time-dependent Ag reaction and diffusion development within the chalcogenide layers under light exposure, revealing that Ag ions diffuse throughout the host layer once dissolved. aip.org
While direct in situ observations of GeS growth are paramount, the principles of in situ characterization from related germanium systems can also provide valuable insights. For instance, in situ observations of the VLS growth of germanium nanowires using a nickel catalyst have provided a deeper understanding of the growth dynamics. migrationletters.com
The table below provides a summary of in situ characterization techniques and their applications in the study of this compound growth.
| In Situ Technique | System Studied | Key Findings |
| Variable-Temperature Electron Microscopy | VLS growth of GeS nanowires | Revealed the formation of a GeS/GeSx core-shell structure. researchgate.net |
| Electron Microscopy | Vapor transport growth of GeS flakes | Identified thermal stability, sublimation pathways, and self-encapsulation in a GeSx shell. acs.org |
| High-Temperature X-ray Diffraction (HT-XRD) | PE-ALD GeS films | Demonstrated excellent thermal stability up to 600 °C. researchgate.net |
| Time-Resolved Neutron Reflectivity | Ag photodiffusion into amorphous GeS films | Clarified the kinetics of Ag reaction and diffusion under light exposure. aip.org |
| Electron Microscopy (related system) | VLS growth of Ge nanowires (Ni catalyst) | Provided insights into the dynamic growth processes. migrationletters.com |
Advanced Functional Applications and Emerging Research Frontiers of Germanium Sulfide
Germanium Sulfide (B99878) in Optoelectronic Device Architectures
The distinct in-plane anisotropy of germanium sulfide's orthorhombic crystal structure gives rise to direction-dependent optical and electrical properties. This intrinsic anisotropy is a key enabling feature for the design of novel optoelectronic devices with advanced functionalities.
Integration of this compound in Photodetectors and Photonic Sensors
Multilayer this compound has demonstrated exceptional performance as the active material in photodetectors. These devices exhibit high photoresponsivity, excellent specific detectivity, and a broad spectral response. The performance of GeS photodetectors is largely attributed to the photoconductive effect.
Research has demonstrated that photodetectors based on multilayer GeS can achieve a high photoresponsivity of approximately 6.8 × 10³ A W⁻¹ and an remarkably high specific detectivity of 5.6 × 10¹⁴ Jones at a wavelength of 500 nm. rsc.org The spectral response of these devices is broad, covering the range from 300 to 800 nm. rsc.org Furthermore, GeS-based field-effect transistors (GeS-FETs) have shown a photoresponsivity of around 206 A W⁻¹ under an illumination of 1.5 µW cm⁻² at a wavelength of 633 nm, which can be further enhanced to 655 A W⁻¹ by tuning the gate voltage. nycu.edu.tw These photodetectors also boast a high external quantum efficiency of about 4.0 × 10⁴% and a specific detectivity of approximately 2.35 × 10¹³ Jones. nycu.edu.tw
The performance of these photodetectors can be influenced by the thickness of the GeS nanosheets. Studies on ultrathin GeS nanosheets have shown that devices based on approximately 8 layers exhibit superior performance compared to those with fewer layers (less than 4 nm) or bulk/film counterparts (above 10 nm). acs.org This highlights the importance of material thickness optimization in device fabrication. The following table summarizes key performance metrics of GeS photodetectors from various studies.
| Parameter | Value | Wavelength | Reference |
| Photoresponsivity | ~6.8 × 10³ A W⁻¹ | 500 nm | rsc.org |
| Specific Detectivity | ~5.6 × 10¹⁴ Jones | 500 nm | rsc.org |
| Spectral Response | 300–800 nm | N/A | rsc.org |
| Photoresponsivity (FET) | ~206 A W⁻¹ | 633 nm | nycu.edu.tw |
| Gate-Tuned Responsivity | ~655 A W⁻¹ | 633 nm | nycu.edu.tw |
| External Quantum Efficiency | ~4.0 × 10⁴ % | 633 nm | nycu.edu.tw |
| Specific Detectivity (FET) | ~2.35 × 10¹³ Jones | 633 nm | nycu.edu.tw |
Applications of this compound in Light-Emitting Diodes
The exploration of this compound for light-emitting diode (LED) applications is an emerging field of research. While bulk this compound is an indirect bandgap semiconductor, quantum confinement effects in nanostructures can facilitate efficient light emission.
Recent research has focused on the synthesis and characterization of one-dimensional (1D) GeS nanowires. These nanowires, grown via a vapor-liquid-solid process, consist of a crystalline GeS core and a sulfur-rich GeSₓ shell. figshare.comacs.org This core-shell structure provides chemical and electronic passivation, leading to efficient light emission. figshare.comacs.org Cathodoluminescence spectroscopy of single GeS/GeSₓ core-shell nanowires has revealed their potential as efficient light emitters. figshare.com Although functional electroluminescent devices (LEDs) based on GeS have not been extensively demonstrated, these findings suggest that nanostructured this compound is a promising material for future light-emitting applications. Further research is required to realize practical GeS-based LEDs and to characterize their performance metrics such as external quantum efficiency, luminance, and emission spectra.
Exploration of this compound for Integrated Optics
The high refractive index of this compound makes it an attractive material for integrated optics, where it can be used to fabricate passive components like waveguides. Waveguides are fundamental building blocks of photonic integrated circuits, guiding light between different components.
Studies have demonstrated the fabrication of planar waveguides using this compound-based glass films. researchgate.net These films, deposited via a sol-gel process, have a refractive index of approximately 2.093. The optical loss in these waveguides was measured to be 2.1 ± 0.3 dB/cm at a wavelength of 632.8 nm. researchgate.net The transmission range of these this compound glass films extends from 0.5 µm to 7 µm. researchgate.net While these initial results are promising, further research is needed to reduce the waveguide losses and to develop more complex integrated optical circuits based on this compound. The development of low-loss GeS waveguides is a critical step towards the realization of GeS-based photonic integrated circuits for applications in communications and sensing.
Polarization-Sensitive Optoelectronic Devices based on this compound
The inherent in-plane anisotropy of the this compound crystal structure leads to strong linear dichroism, meaning that its absorption of light is dependent on the polarization of the incident light. This property is highly advantageous for the development of polarization-sensitive optoelectronic devices, particularly photodetectors.
The photoresponse of GeS photodetectors shows a strong dependence on the polarization angle of the incident light relative to the material's crystallographic axes (armchair and zigzag directions). rsc.org This anisotropic photoresponse allows for the detection of the polarization state of light without the need for external polarizers, simplifying device architecture. Multilayer GeS photodetectors have demonstrated a high degree of linear polarization sensitivity. rsc.org This intrinsic property, combined with their high photoresponsivity and broad spectral response, makes GeS a compelling material for applications in areas such as enhanced imaging, optical communications, and remote sensing where polarization information is crucial.
This compound for Energy Conversion and Storage Systems
Beyond optoelectronics, this compound is also being explored for its potential in energy conversion and storage applications, most notably in the field of photovoltaics.
Role of this compound in Photovoltaic Cells and Solar Energy Conversion
This compound is a promising material for photovoltaic applications due to its suitable bandgap and strong light absorption. While pure GeS solar cells are still in the early stages of research, alloys of this compound have shown potential for solar energy conversion.
One area of investigation is the use of tin this compound (Sn₁₋ₓGeₓS) alloys as the absorber layer in thin-film solar cells. Research on Sn₁₋ₓGeₓS solar cells has shown that the incorporation of germanium can significantly enhance the photovoltaic performance. acs.org By varying the germanium content (x), the material's structural and electrical properties can be tuned. An optimal power conversion efficiency of 1.39% has been achieved for a Sn₁₋ₓGeₓS solar cell with a germanium content of x = 0.37. acs.org The key performance parameters for this optimized device are presented in the table below.
| Parameter | Value |
| Power Conversion Efficiency (η) | 1.39% |
| Open-Circuit Voltage (Vₒ꜀) | 0.250 V |
| Short-Circuit Current Density (Jₛ꜀) | 12.5 mA·cm⁻² |
| Fill Factor (FF) | 0.442 |
These findings indicate that controlled incorporation of germanium into tin sulfide is a viable strategy for enhancing solar cell performance. acs.org Additionally, the development of this compound nanostructures, such as "nanoflowers," is being explored as a way to create next-generation solar cells with high energy storage capacity. inhabitat.com
This compound as an Electrode Material in Advanced Battery Chemistries
This compound (GeS) and germanium disulfide (GeS₂) have emerged as promising electrode materials for next-generation high-performance batteries, particularly lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). Their layered crystal structures and high theoretical capacities make them attractive alternatives to conventional graphite (B72142) anodes.
In the realm of LIBs, germanium disulfide nanosheets have demonstrated exceptional performance. These 2D structures effectively increase the electrode/electrolyte interface area, which facilitates ion transport and helps to buffer the significant volume expansion that occurs during the lithiation and delithiation processes. ssnano.com Research has shown that GeS₂ nanosheets can deliver a high specific capacity of 1335 mAh g⁻¹ at a current density of 0.15 A g⁻¹. ssnano.com Furthermore, they exhibit extraordinary rate performance, maintaining a capacity of 337 mAh g⁻¹ at a high current density of 15 A g⁻¹, and stable cycling performance, retaining a capacity of 974 mAh g⁻¹ after 200 cycles at 0.5 A g⁻¹. ssnano.com Nanoparticles of both GeS and GeS₂ have also shown excellent cycling performance, achieving a maximum capacity of 1010 mA h g⁻¹ after 100 cycles. worldscientific.comnih.goveurmicsoc.org The electrochemical reaction mechanism involves the reversible formation of an alloy between lithium and germanium. nih.gov
For sodium-ion batteries, which are being explored as a cost-effective alternative to LIBs, this compound also shows significant promise. Ultrathin GeS₂ nanosheets, with a thickness of about 1.2 nm, have been synthesized and investigated as a potential anode material for sodium storage. polyu.edu.hk The 2D nanostructure of these materials helps to mitigate the contact obstacle between the electrode and the electrolyte that is often encountered with bulk materials. This results in shorter diffusion pathways for sodium ions and electrons, leading to improved electrochemical performance. polyu.edu.hk Theoretical studies have indicated that GeS can adsorb sodium atoms up to a stoichiometric ratio of 1:1, yielding a storage capacity of 151.17 mAh g⁻¹. polyu.edu.hk A notable advantage is that the volume of GeS shrinks slightly upon the adsorption of sodium ions, even at high concentrations, which contributes to good cyclic stability. polyu.edu.hk
The table below summarizes the key performance metrics of this compound-based electrodes in advanced battery chemistries.
| Electrode Material | Battery Type | Specific Capacity | Current Density | Cycling Performance | Reference |
| GeS₂ Nanosheets | Lithium-ion | 1335 mAh g⁻¹ | 0.15 A g⁻¹ | 974 mAh g⁻¹ after 200 cycles | ssnano.com |
| GeS/GeS₂ Nanoparticles | Lithium-ion | 1010 mAh g⁻¹ | Not Specified | After 100 cycles | worldscientific.comnih.goveurmicsoc.org |
| GeS | Sodium-ion | 151.17 mAh g⁻¹ (theoretical) | Not Applicable | Good cyclic stability predicted | polyu.edu.hk |
| GeS₂ Nanosheets | Sodium-ion | Under Investigation | Not Specified | Shorter diffusion pathways observed | polyu.edu.hk |
Electrocatalytic Applications of this compound for Energy Processes
This compound, particularly in its two-dimensional form, has been identified as a promising candidate for electrocatalytic applications, especially in the context of renewable energy generation. The unique electronic and structural properties of materials like germanium monosulfide (GeS) make them suitable for catalyzing important electrochemical reactions such as the hydrogen evolution reaction (HER).
While much of the focus has been on photocatalysis, the inherent properties that make GeS a good photocatalyst also suggest its potential as an electrocatalyst for the hydrogen evolution reaction. The HER is the cathodic half-reaction in water electrolysis, where protons are reduced to produce hydrogen gas. The efficiency of an HER electrocatalyst is typically evaluated by its overpotential (the extra voltage required beyond the thermodynamic minimum) to achieve a certain current density, and its Tafel slope, which provides insight into the reaction mechanism. Although specific performance data for this compound as an HER electrocatalyst is an active area of research, its electronic structure suggests it could serve as a low-cost, earth-abundant alternative to precious metal catalysts like platinum.
The table below outlines the potential electrocatalytic applications of this compound in energy processes.
| Application | Reaction | Role of this compound | Key Advantages |
| Water Splitting | 2H₂O → 2H₂ + O₂ | Photocatalyst | Favorable band positions, efficient charge separation in multilayer structures |
| Hydrogen Evolution Reaction | 2H⁺ + 2e⁻ → H₂ | Electrocatalyst | Potential as a low-cost, earth-abundant alternative to precious metals |
This compound in Next-Generation Memory Technologies
This compound is being actively investigated for its potential applications in next-generation non-volatile memory technologies. Its unique properties make it a suitable candidate for resistive random-access memory (RRAM), phase-change memory (PCM), and as a solid electrolyte in conductive bridging RAM (CBRAM).
Utilization of this compound in Resistive Random Access Memory (RRAM)
Germanium disulfide (GeS₂) has demonstrated significant potential for use in RRAM devices, which are also known as memristors. ossila.com These devices operate by switching between a high resistance state (HRS) and a low resistance state (LRS) under an applied electric field. In GeS₂-based RRAM, a thin film of amorphous GeS₂ is typically sandwiched between two electrodes, one of which is an active metal like silver (Ag). worldscientific.compolyu.edu.hk
The switching mechanism in these devices is attributed to the formation and rupture of a conductive filament within the GeS₂ layer. When a positive voltage is applied to the active electrode, metal ions (e.g., Ag⁺) are driven into the this compound film, where they are reduced to form a metallic filament, switching the device to the LRS. Reversing the voltage polarity causes the filament to dissolve, returning the device to the HRS. worldscientific.compolyu.edu.hk
GeS₂-based RRAM devices have shown promising performance characteristics, including an ultralow switching voltage of 0.15 V and low power consumption, with a PROGRAM (SET) energy of 1.0 pJ and an ERASE (RESET) energy of 0.56 pJ. worldscientific.compolyu.edu.hk These low-energy attributes make GeS₂ an attractive material for high-density storage and neuromorphic computing applications. worldscientific.compolyu.edu.hk
Phase-Change Memory Applications of this compound
While the most common materials for phase-change memory are ternary compounds like Ge-Sb-Te (GST), the fundamental properties of chalcogenide materials like this compound suggest their potential in this area. PCM technology relies on the reversible transition of a material between its amorphous and crystalline states, which have distinct electrical resistances.
Although specific research on pure this compound for PCM is less prevalent than for GST, the principles of phase-change memory are applicable. The amorphous state, with its disordered atomic structure, exhibits higher electrical resistivity, representing a logical '0'. By applying a current pulse to heat the material above its crystallization temperature, it can be switched to the more ordered, lower-resistivity crystalline state, representing a logical '1'. A shorter, higher-intensity pulse can then be used to melt and rapidly quench the material back to the amorphous state. The thermal properties of germanium disulfide, such as its melting point of 840 °C, are relevant to its potential application in PCM devices. wikipedia.org
This compound as a Solid Electrolyte in Conductive Bridging RAM
This compound is a key material in the development of conductive bridging RAM (CBRAM), a type of RRAM where the switching mechanism is based on the electrochemical formation and dissolution of a metallic filament through a solid electrolyte. In this context, the this compound layer acts as the solid electrolyte. worldscientific.compolyu.edu.hk
The performance of CBRAM devices is heavily dependent on the properties of the solid electrolyte, including its ionic conductivity and its ability to facilitate the migration of metal cations from the active electrode. Ag-doped GeS₂ has been shown to be an effective solid electrolyte, enabling low switching voltages and power consumption. worldscientific.compolyu.edu.hk The diffusion of Ag from the electrode into the GeS₂ thin film is a key factor in the device's performance. worldscientific.compolyu.edu.hk
Research has also explored the impact of doping the GeS₂ electrolyte with other elements, such as antimony (Sb), to enhance the performance and reliability of CBRAM devices. Sb-doping has been shown to improve both the endurance and data retention of GeS₂-based CBRAM. researchgate.net The table below summarizes the performance of this compound in next-generation memory technologies.
| Memory Technology | This compound Compound | Key Performance Metric | Value | Reference |
| RRAM/CBRAM | GeS₂ with Ag electrode | Switching Voltage | 0.15 V | worldscientific.compolyu.edu.hk |
| RRAM/CBRAM | GeS₂ with Ag electrode | PROGRAM (SET) Energy | 1.0 pJ | worldscientific.compolyu.edu.hk |
| RRAM/CBRAM | GeS₂ with Ag electrode | ERASE (RESET) Energy | 0.56 pJ | worldscientific.compolyu.edu.hk |
| CBRAM | Sb-doped GeS₂ | Data Retention | 10 years at 125°C | researchgate.net |
| CBRAM | Sb-doped GeS₂ | Endurance | >10⁵ cycles | researchgate.net |
Catalytic Applications of this compound
This compound, particularly in its nanoparticle form, has shown potential as a catalyst in various chemical reactions, most notably in photocatalysis. The catalytic activity of this compound stems from its electronic properties and high surface area when prepared as a nanomaterial.
One of the significant catalytic applications of germanium disulfide (GeS₂) is in photocatalytic hydrogen evolution. ossila.com This process utilizes light energy to drive the production of hydrogen from water. The semiconducting nature of GeS₂ allows it to absorb photons, leading to the generation of electron-hole pairs. These charge carriers can then participate in the redox reactions of water splitting. The efficiency of this process is dependent on factors such as the particle size, crystallinity, and the presence of co-catalysts.
Beyond photocatalysis for water splitting, germanium compounds, in general, have been explored for their catalytic roles in organic synthesis. For instance, germanium dioxide (GeO₂) is used as a catalyst in the production of polyesters. alfachemic.com While specific applications of this compound as a catalyst in broader organic synthesis are still an emerging area of research, its unique electronic structure suggests potential for catalyzing various organic transformations. ssnano.com The development of visible-light-active photocatalysts is a growing field, with applications in both environmental remediation and organic synthesis. mdpi.com The properties of this compound make it a candidate material for such applications.
This compound in Sensing Platforms
This compound (GeS) has emerged as a promising material for various sensing applications due to its unique electronic and optical properties, high surface-to-volume ratio in its nanostructured forms, and favorable bandgap. ossila.com Researchers are actively exploring its potential in gas sensors, biosensors, and electric sensors.
Development of this compound-Based Gas Sensors
The development of gas sensors based on 2D and nanostructured metal sulfides is a rapidly growing field, driven by the need for environmental monitoring and medical diagnostics. rsc.orgrsc.org this compound, with its tunable electronic properties and high chemical stability, is a promising candidate for these applications. ossila.com The sensing mechanism in semiconductor-based gas sensors often relies on the change in electrical resistance upon the adsorption of gas molecules on the material's surface. rsc.org
Research into metal sulfide-based gas sensors has demonstrated their potential for detecting a variety of volatile organic compounds (VOCs) and toxic inorganic gases. rsc.orgresearchgate.net Strategies to enhance the sensing performance of these materials include creating heterojunctions (such as p-n junctions) and functionalizing the material surface to improve sensitivity and selectivity. rsc.org While specific performance data for this compound in gas sensing is an active area of research, its properties align with those of other high-performance metal sulfides like SnS and MoS₂, which have shown sensitivity to gases such as NO₂ and acetone. rsc.orgresearchgate.net The development of GeS-based sensors is expected to leverage these established strategies to create devices for detecting a range of analytes.
Application of this compound in Biosensors
This compound is being utilized to significantly enhance the sensitivity of biosensing platforms. One notable application is in Surface Plasmon Resonance (SPR) biosensors. mdpi.com SPR is a powerful technique for detecting biological and chemical substances, but improving its sensitivity is a constant goal. mdpi.com
Recent studies have shown that incorporating a thin layer of this compound onto traditional metal layers (like gold, silver, or aluminum) in an SPR sensor can dramatically improve its performance. The GeS layer acts as a sensitive medium that enhances the interaction with analytes. mdpi.com For instance, the sensitivity of conventional SPR biosensors was markedly increased with the addition of GeS. mdpi.com This enhancement is attributed to the high refractive index and light absorption capabilities of this compound, which strengthens the SPR signal upon interaction with target biomolecules. mdpi.com Such advancements suggest that GeS-based biosensors could find potential applications in medical diagnosis, enzyme detection, and other areas of biological detection. mdpi.com
Furthermore, germanium nanowires, a category to which GeS nanowires belong, are being investigated for field-effect transistor (FET) biosensors. researchgate.netnih.gov The high surface-to-volume ratio of nanowires makes them extremely sensitive to changes in their surrounding environment, such as the binding of biomolecules like DNA. researchgate.netnih.gov
| Sensor Configuration | Sensitivity (°/RIU) |
|---|---|
| Conventional (Aluminum Layer) | 111 |
| GeS-Aluminum Layer | 320 |
| Conventional (Silver Layer) | 117 |
| GeS-Silver Layer | 295 |
| Conventional (Gold Layer) | 139 |
| GeS-Gold Layer | 260 |
This table presents data from a study on Surface Plasmon Resonance (SPR) biosensors, showing the significant improvement in sensitivity (measured in degrees per Refractive Index Unit, or °/RIU) when a this compound (GeS) layer is added to conventional metal layers.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1UAqjNwWDQyMQfCHDiA0pG35gO9KrwKz6mey0EWteAdXL_QZYlMZ6A909JMywhtX9T-DbgxuTyuIGyYizu3Fe51tVWX2icRbc7nsZJP-7vDFH3d2ivAWB88V0OMOC3iLqsg%3D%3D)]Electric Sensors Utilizing this compound Nanowires
This compound nanowires exhibit unique properties that make them highly suitable for advanced electric sensors. arxiv.orgiiserpune.ac.in A key factor is the high charge carrier mobility observed in these nanowires, which can be up to two orders of magnitude higher than that found in GeS nanosheets. arxiv.orgarxiv.org This enhanced mobility contributes to a more sensitive electrical response.
The development of twisted GeS nanowires has further expanded their potential in electric sensing. arxiv.orgiiserpune.ac.in These twisted structures exhibit room-temperature ferroelectricity, a property where the material has a spontaneous electric polarization that can be reversed by an external electric field. arxiv.orgarxiv.org This ferroelectric behavior, confirmed by techniques like piezoresponse force microscopy, allows the nanowires to act as efficient electric sensors. arxiv.orgarxiv.org The ability to control electrical polarization makes these nanowires promising for applications in non-volatile memory devices and flexible electronics, in addition to sensing. iiserpune.ac.inarxiv.org The growth of these nanowires can be achieved through methods like the vapor-liquid-solid (VLS) process or low-pressure chemical vapor deposition (LPCVD). researchgate.netacs.orgfigshare.com
This compound in 2D Materials Research and "Twistronics"
As a layered 2D material, this compound is at the forefront of materials science research, particularly due to its structural similarities to other significant materials and its novel properties that emerge when its layers are manipulated.
This compound as a Black Phosphorus Analogue
This compound is frequently identified as a structural analogue of black phosphorus. ossila.com Both materials crystallize in a layered orthorhombic structure and possess a unique puckered configuration, often described as an "armchair" and "zigzag" arrangement along different crystal axes. ossila.comwikipedia.org This structural similarity leads to comparable anisotropic properties, meaning their optical and electronic characteristics differ depending on the direction of measurement. ossila.com
Like black phosphorus, GeS exhibits anisotropic optical absorption and photoconductivity. ossila.com However, GeS possesses advantages such as higher chemical and environmental stability, and it is composed of low-cost, earth-abundant elements. ossila.com While both materials are investigated for applications in electronics and optoelectronics, the greater stability of GeS makes it a promising alternative. ossila.comresearchgate.net Research into GeS field-effect transistors has sometimes incorporated black phosphorus as a contact material to overcome high contact resistance, highlighting the interplay between these two analogous materials in experimental setups. aps.org
| Property | This compound (GeS) | Black Phosphorus (BP) |
|---|---|---|
| Crystal Structure | Layered Orthorhombic | Layered Orthorhombic |
| Layer Configuration | Puckered | Puckered |
| Key Properties | Anisotropic optical and electronic properties | Anisotropic optical and electronic properties |
| Bulk Bandgap | ~1.65 eV (Indirect) | ~0.3 eV (Direct) |
| Stability | Relatively high chemical and environmental stability | Prone to degradation in ambient conditions |
This table compares the key structural and electronic properties of this compound (GeS) and Black Phosphorus (BP), highlighting their similarities as analogue 2D materials and their key differences, such as bandgap and stability.[ ossila.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFO9x1k6BrksZUkacNMRz8Yqy3WsJWOlZ0IRSnnajtJhoo713xn6RjVWvfuTMLR_MjEW_KlUUtLmhJDbpe8c7FyrvQeaCUXLxcPAlluFuMZSxlIuTtlTSrVym9kWR9Z0g95Y7xbeQVPU6QjYjDJ0MZjo1NsZ_hJP9yCcZjLNUL4BA%3D%3D)][ arxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGgWJbnlMoAPXscURxpxbK6_5mrLL1rQgoqbx_5-vOsdOkNCDYIk7hEjP92Ix9hNdnsxdg0UybiJsdcXDUwkWGf7dzNu1-T002Vl_LUnmm0Rw7PNHFV7i2TqDNl)]Investigation of Twisted this compound Nanostructures and Ferroelectricity
The field of "twistronics" involves stacking layers of 2D materials and rotating, or "twisting," them relative to one another to create new electronic properties not present in the individual layers. researchgate.netphysicsworld.comresearchgate.net While much of the initial research focused on graphene, these principles are now being applied to other 2D materials, including this compound. physicsworld.com
A significant breakthrough has been the synthesis of intrinsically twisted this compound nanowires. arxiv.orgiiserpune.ac.in In its natural bulk crystal structure, GeS is centrosymmetric and therefore not ferroelectric. researchgate.net However, by inducing an "Eshelby twist" during the growth process (for example, via a low-pressure chemical vapor deposition method), the inversion symmetry of the crystal lattice is broken. arxiv.orgiiserpune.ac.in This symmetry breaking gives rise to intrinsic, room-temperature ferroelectricity in the GeS nanowires. arxiv.orgiiserpune.ac.inresearchgate.net
This discovery is a notable advancement because it demonstrates that mechanical deformation (the twist) can induce a fundamental electronic property like ferroelectricity in a material that does not normally exhibit it. arxiv.orgiiserpune.ac.in The existence of this ferroelectric order has been experimentally confirmed through piezoresponse force microscopy, which reveals the characteristic hysteresis and butterfly loops of a ferroelectric material. arxiv.orgarxiv.org This research opens up new avenues for engineering novel functionalities in 2D materials and is expected to be useful in developing next-generation data memories, flexible electronics, and neuromorphic computing systems. iiserpune.ac.in
Interfacial Phenomena and Heterojunctions in this compound Systems
The study of interfacial phenomena and the creation of heterojunctions are critical in tailoring the electronic and optoelectronic properties of this compound (GeS) for advanced functional applications. The behavior of charge carriers at the interface of GeS with other materials governs the efficiency and functionality of devices. This section explores the fundamental mechanisms of charge transfer in GeS-based systems and the synergistic properties that emerge from combining GeS with other classes of semiconductors.
Interfacial Charge Transfer Mechanisms in this compound Core-Shell Structures
Interfacial charge transfer is a fundamental process that dictates the performance of core-shell heterostructures. In this compound-based core-shell structures, the efficiency of charge separation and transfer across the interface is paramount for applications in photocatalysis and photovoltaics. The mechanism of this charge transfer is largely governed by the band alignment between the core and shell materials.
Recent studies on van der Waals heterostructures, which share similar interfacial principles with core-shell structures, provide significant insights. For instance, in a WS₂/GeS heterostructure, a type-II band alignment is formed. rsc.orgresearchgate.net This alignment, where the conduction band minimum and valence band maximum are located in different materials, facilitates the efficient separation of photogenerated electron-hole pairs. rsc.orgresearchgate.net Specifically, the conduction band minimum resides in the WS₂ layer, while the valence band maximum is in the GeS layer. rsc.orgresearchgate.net
Upon photoexcitation, this band alignment promotes the ultrafast transfer of holes from WS₂ to GeS. rsc.orgresearchgate.net This rapid charge transfer is evidenced by significant photoluminescence quenching of the WS₂ layer in the heterostructure, indicating a non-radiative recombination pathway has been introduced by the charge transfer process. rsc.orgresearchgate.net The dynamics of this charge transfer can be studied using techniques like transient absorption measurements, which confirm the rapid decay of signals corresponding to charge carriers in the donor material. rsc.orgresearchgate.net The principles observed in these layered heterostructures are directly applicable to core-shell geometries, where a similar type-II band alignment would drive the spatial separation of electrons and holes, with one carrier type accumulating in the core and the other in the shell. The efficiency of this charge transfer can be further modulated by external factors such as strain and electric fields.
The general mechanism of interfacial charge transfer involves the movement of electrons from a material with a higher Fermi level to one with a lower Fermi level to achieve thermodynamic equilibrium. mdpi.com This transfer creates an interface dipole, causing a sudden shift in the vacuum level across the interface. mdpi.com In the context of GeS core-shell structures, this charge transfer is crucial for establishing the electronic landscape that dictates device functionality.
Hybrid Systems of this compound with Perovskites and Organic Semiconductors
The integration of this compound with perovskites and organic semiconductors opens up new avenues for creating novel hybrid materials with enhanced functionalities. These hybrid systems leverage the unique properties of each component to achieve performance characteristics that are not attainable with the individual materials alone.
Germanium-Based Perovskites:
Germanium-based halide perovskites are gaining attention as less toxic alternatives to their lead-based counterparts. unifi.it These materials exhibit promising optoelectronic properties, and their integration with this compound can lead to the development of efficient solar cells and other optoelectronic devices. unifi.itresearchgate.net The stability of germanium-based perovskites is a significant challenge, as the Ge²⁺ ion is prone to oxidation. unifi.it However, strategies are being developed to enhance their stability, with some devices achieving efficiencies greater than 7%. researchgate.net
Hybrid germanium iodide perovskites, with the general formula AGeI₃ (where A is a cation like Cesium or an organic molecule), have been synthesized and shown to possess direct band gaps in the range of 1.6 to 2.5 eV. bohrium.comacs.org The ability to tune the band gap by modifying the cation allows for the optimization of light absorption in solar cell applications. acs.org When combined with this compound, these perovskites can form heterojunctions that facilitate charge separation and transport, crucial for photovoltaic performance. The interfacial properties of such germanium-perovskite heterostructures are critical for device performance. aip.org
Organic Semiconductors:
Organic semiconductors offer advantages such as flexibility, low cost, and tunable electronic properties. rsc.orgdoi.org Creating heterojunctions between this compound and organic semiconductors can lead to novel devices for applications in flexible electronics and optoelectronics. researchgate.netbrown.edu The performance of these hybrid devices is highly dependent on the interfacial electronic structure, including phenomena like band bending, which influences carrier injection and transport. mdpi.com
The charge transfer dynamics at the interface of organic-inorganic heterostructures are complex and play a pivotal role in device operation. nih.gov Understanding and controlling these dynamics are key to optimizing the performance of GeS-organic hybrid systems. For instance, the formation of bulk heterojunctions, where electron-donating and electron-accepting organic materials are intermixed with GeS, can facilitate efficient charge generation under illumination. rsc.org
Field-Effect Transistor (FET) Applications of this compound
This compound is emerging as a promising channel material for next-generation field-effect transistors (FETs) due to its unique electronic properties. nih.govresearchgate.net As silicon-based transistors approach their scaling limits, materials like germanium and its compounds are being explored for their potential to deliver higher performance at lower power consumption. nih.govresearchgate.neteurekalert.org
The key performance metrics for a FET are its carrier mobility, on/off current ratio, and subthreshold swing. Germanium inherently offers higher carrier mobility compared to silicon, which can lead to higher drive currents and faster switching speeds. nih.govberkeley.edu While much of the research has focused on pure germanium FETs, the properties of this compound suggest its potential for specialized applications.
The performance of FETs can be significantly enhanced through various techniques, including the use of high-κ gate dielectrics and strain engineering. berkeley.eduyoutube.com For instance, integrating high-κ materials like HfO₂ as the gate insulator in germanium nanowire FETs has shown promising device characteristics. berkeley.edu Sulfur passivation has also been demonstrated as an effective method to improve the quality of the gate stack in germanium-based devices. researchgate.net
The on/off ratio is a critical parameter for digital logic applications, as it determines the ability of the transistor to switch between a low-power "off" state and a high-conduction "on" state. A high on/off ratio is essential for minimizing static power consumption. mdpi.com Research on other 2D materials like MoS₂ has demonstrated that high on/off ratios on the order of 10⁸ can be achieved, suggesting a promising path for GeS-based FETs. arxiv.org
The following table summarizes the performance of various germanium-based and related field-effect transistors, providing a benchmark for the potential of this compound in this field.
| Channel Material | Gate Dielectric | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Germanium Nanowire | SiO₂ (10 nm) | > 600 | - | berkeley.edu |
| Germanium Nanowire | HfO₂ (12 nm) | Lower than SiO₂ | - | berkeley.edu |
| Bilayer MoS₂ | SiO₂ | ~17 | ~10⁸ | arxiv.org |
| InGaOx | - | 44.5 | - | eurekalert.org |
| GeSn Triple Gate | - | 880 | - | mdpi.com |
The development of gate-all-around (GAA) nanowire FETs represents a significant advancement in transistor architecture, offering better electrostatic control and performance at scaled dimensions. semiengineering.comaps.org Applying such advanced architectures to this compound channels could unlock its full potential for high-performance, low-power electronics.
Conclusion and Future Research Directions
Summary of Current Research Advances in Germanium Sulfide (B99878)
Germanium sulfide (GeS), a member of the group IV-VI semiconductor materials, has garnered significant attention for its potential in a variety of technological applications. Current research highlights its promise in optoelectronics, solar energy conversion, and advanced computer circuitry. compoundsemiconductor.netasianscientist.com A key advantage of GeS is its lower toxicity and environmental impact compared to semiconductors containing cadmium, lead, or mercury. asianscientist.com
Recent advancements have focused on the synthesis and characterization of GeS nanostructures, such as nanosheets and nanowires. compoundsemiconductor.netasianscientist.com Researchers have developed "wet" chemistry methods to selectively prepare these nanostructures, demonstrating that reaction temperature and time can be precisely controlled to yield the desired morphology. asianscientist.com These nanostructured forms are found to be more active than their bulk counterparts. compoundsemiconductor.netasianscientist.com Furthermore, GeS and Germanium disulfide (GeS₂) nanoparticles synthesized via gas-phase laser photolysis have shown excellent performance in lithium-ion batteries, with high reversible capacity. rsc.org
The optical and electronic properties of GeS are a major focus of ongoing studies. As a layered van der Waals (vdW) semiconductor, it possesses excellent absorption energies in the visible frequency range, high thermal stability, and is composed of earth-abundant elements. rsc.org Research has unveiled its strong anisotropic nature, which influences its optical properties, excitonic effects, and carrier mobility. rsc.org2dsemiconductors.com The material exhibits a high optical absorption coefficient and a tunable bandgap, which can be modulated by applying external strain, making it suitable for applications like polarization-sensitive photodetectors. rsc.orgparadim.orgnih.gov Theoretical computations have predicted that a GeS monolayer has a high electron mobility, significantly greater than that of MoS₂. rsc.org
In the realm of materials science, glassy GeS has been utilized in lasers, infrared lenses, and non-volatile memory devices. asianscientist.com Studies on glassy systems like GeS₂-Sb₂S₃-AgI have explored the role of Germanium (IV) sulfide in enhancing structural stability and influencing ionic conductivity, which is crucial for developing solid-state ion emitters. mdpi.com
| Property | Value / Finding | Potential Application | Reference |
|---|---|---|---|
| Bandgap (Bulk) | ~1.65 eV - 1.74 eV | Optoelectronics, Photovoltaics | 2dsemiconductors.comparadim.orgmdpi.com |
| Bandgap (Monolayer, Theoretical) | 2.34 eV (Indirect) | Microelectronics | rsc.org |
| Electron Mobility (Monolayer, Theoretical) | 3680 cm² V⁻¹ s⁻¹ | High-speed electronics | rsc.org |
| Structure | Orthorhombic, Layered vdW | Anisotropic devices | rsc.orgmdpi.com |
| Synthesis Advances | Selective preparation of nanosheets and nanowires via wet chemistry. | Enhanced activity materials | asianscientist.com |
| Li-ion Battery Performance (Nanoparticles) | Max capacity of 1010 mAh g⁻¹ after 100 cycles. | Energy Storage | rsc.org |
Identified Gaps and Unexplored Avenues in this compound Research
Despite recent progress, research into this compound has historically lagged behind that of other IV-VI semiconductor materials. compoundsemiconductor.net A significant gap exists in the fundamental understanding of its properties. For instance, many of its fundamental optical anisotropic properties remain unknown, which is critical for fully exploring its potential in polarization-sensitive optoelectronic devices. rsc.org While the importance of excitonic effects on its optical absorption spectra has been identified, a deeper investigation into these many-body interactions is required. rsc.orgrsc.org
Another challenge lies in the material's stability. Exfoliated GeS, for example, is known to degrade rapidly when exposed to air, which limits its practical application. nih.gov This highlights a critical need for developing effective passivation and encapsulation strategies. While some progress has been made, such as the synthesis of self-encapsulated GeS-GeSₓ core-shell structures with enhanced chemical stability, more robust and scalable methods are necessary. nih.gov
In terms of synthesis, although methods for creating GeS nanostructures have been developed, further refinement is needed to achieve greater control over their dimensions, morphology, and electronic properties. asianscientist.com The vapor-liquid-solid growth of one-dimensional nanostructures is a promising avenue, but the links between defect formation, growth kinetics, and resulting functionality are still being explored. acs.org Furthermore, there is a need for more comprehensive studies on doping GeS to tune its electrical conductivity for various electronic applications.
The full potential of GeS in various device architectures is also an underexplored area. While its use in photodetectors and memory has been demonstrated, research into more complex heterostructures and its integration with other material systems, such as superconductors for quantum computing applications, is still in its early stages. mdpi.comarxiv.org
Potential for Multidisciplinary Integration in this compound Studies
The advancement of this compound research hinges on a deeply integrated, multidisciplinary approach, combining expertise from physics, chemistry, materials science, and engineering.
Computational and Experimental Synergy: The use of computational methods, particularly Density Functional Theory (DFT), has been instrumental in predicting the properties of GeS, such as its band structure and the effect of strain. paradim.orgrsc.org A synergistic approach, where theoretical predictions guide experimental synthesis and characterization, will be crucial. For instance, computational modeling can help identify optimal strain conditions or dopants to achieve desired electronic or optical properties, which can then be verified experimentally.
Chemistry and Materials Science Collaboration: Chemists can develop novel synthesis routes for high-quality, scalable production of GeS thin films and nanostructures, including techniques like Metalorganic Chemical Vapor Deposition (MOCVD). asianscientist.comgoogle.com Materials scientists can then focus on characterizing the structural, electronic, and optical properties of these materials using advanced techniques like transmission electron microscopy and cathodoluminescence spectroscopy. compoundsemiconductor.netnih.gov Collaborative efforts are also essential for developing surface functionalization and passivation techniques to improve material stability and interface properties. nih.govmdpi.com
Physics and Engineering for Device Innovation: Physicists are needed to unravel the fundamental properties of GeS, such as its anisotropic charge transport and excitonic behaviors. rsc.orgnih.gov This fundamental knowledge is critical for engineers to design and fabricate novel devices. The integration of GeS into electronic and photonic circuits, for example, requires collaboration to address challenges in material processing, contact engineering, and device architecture. mit.edu The emerging field of co-integrating semiconductor, spin, and superconducting systems for quantum information technology represents a frontier where such interdisciplinary collaboration is indispensable. arxiv.org
Emerging Paradigms for this compound Functionalization and Device Integration
New paradigms are emerging for the functionalization of this compound and its integration into next-generation devices, aiming to overcome existing limitations and unlock new functionalities.
Surface Functionalization for Stability and Function: A critical emerging area is the wet chemical functionalization of germanium surfaces to enhance stability against oxidation and to impart specific new functions. mdpi.com Techniques involving alkanethiols are being explored to create self-assembled monolayers (SAMs) that act as protective layers. mdpi.com This approach not only passivates the surface but also allows for the attachment of specific molecules, paving the way for GeS-based chemical sensors and biosensors. nih.govmdpi.com Research is focusing on optimizing these processes, including performing functionalization in oxygen-free environments to significantly improve surface coverage. mdpi.com
Advanced Heterostructures and Core-Shell Architectures: Moving beyond single-material systems, researchers are exploring heterostructures to harness unique interface properties. A notable paradigm is the synthesis of GeS-GeSₓ core-shell structures, where a crystalline GeS core is encapsulated by a thin, sulfur-rich amorphous shell. nih.gov This provides exceptional chemical stability against ambient degradation. nih.gov Cathodoluminescence studies on these structures have provided evidence of interfacial charge transfer, suggesting the formation of a type II heterojunction, which could be exploited in novel optoelectronic devices. nih.gov
Integration with Silicon and Superconducting Technologies: For practical applications, integrating GeS with existing semiconductor platforms is crucial. Efforts are underway to integrate germanium-based photodetectors into the back-end-of-line (BEOL) of standard CMOS processes, which requires low-temperature fabrication on amorphous substrates. mit.edu This would enable monolithic integration of photonics with electronics. mit.edu A more futuristic paradigm is the co-integration of GeS with superconducting materials. arxiv.org Developing low-disorder, oxide-free interfaces between germanium and superconductors is a key step toward creating monolithic superconductor-semiconductor quantum circuits for scalable quantum information processing. arxiv.org
| Paradigm | Description | Objective | Reference |
|---|---|---|---|
| Surface Functionalization | Grafting molecules (e.g., alkanethiols) onto the GeS surface to form self-assembled monolayers. | Enhance stability against oxidation; add new functionalities for sensing. | mdpi.commdpi.com |
| Core-Shell Nanostructures | Synthesizing crystalline GeS flakes encapsulated in a protective amorphous GeSₓ shell. | Improve chemical stability and create functional heterojunctions. | nih.gov |
| BEOL CMOS Integration | Fabricating Ge-based devices on amorphous substrates at low temperatures compatible with chip manufacturing. | Monolithic integration of optical interconnects with silicon electronics. | mit.edu |
| Superconductor-Semiconductor Hybrids | Creating high-quality interfaces between GeS and superconducting materials. | Developing novel quantum circuits for quantum computing. | arxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
